molecular formula C21H23NO4 B12398237 DL-Leucine-N-FMOC-d10

DL-Leucine-N-FMOC-d10

カタログ番号: B12398237
分子量: 363.5 g/mol
InChIキー: CBPJQFCAFFNICX-HFYICCPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DL-Leucine-N-FMOC-d10 is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H23NO4

分子量

363.5 g/mol

IUPAC名

2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D

InChIキー

CBPJQFCAFFNICX-HFYICCPRSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

正規SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

製品の起源

United States

Foundational & Exploratory

The Dual Utility of DL-Leucine-N-FMOC-d10 in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Leucine-N-FMOC-d10, a deuterated and protected form of the essential amino acid leucine (B10760876), has emerged as a critical tool in modern biomedical and pharmaceutical research. Its unique isotopic and chemical properties lend it to two primary, high-impact applications: as a robust internal standard for precise quantification in mass spectrometry-based proteomics and metabolomics, and as a building block for the synthesis of stable isotope-labeled peptides. This technical guide provides an in-depth exploration of these applications, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications of this compound

The strategic incorporation of ten deuterium (B1214612) atoms (d10) into the leucine molecule imparts a significant mass shift without altering its chemical reactivity, making it an ideal internal standard for isotope dilution mass spectrometry. The 9-fluorenylmethyloxycarbonyl (FMOC) protecting group on the amine function allows for its direct use in solid-phase peptide synthesis (SPPS), enabling the creation of custom-labeled peptides for use in quantitative proteomics.

Physicochemical and Isotopic Properties

A comprehensive understanding of the physical and isotopic characteristics of this compound is fundamental to its effective application.

PropertyValue
Molecular Formula C₂₁H₁₃D₁₀NO₄
Molecular Weight 363.47 g/mol
Isotopic Enrichment ≥98 atom % D
Chemical Purity ≥98%
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF and NMP

Application 1: Internal Standard for Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in mass spectrometry, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[1] this compound, after removal of the FMOC group, or its unlabeled counterpart, is an excellent internal standard for the quantification of leucine in biological matrices such as plasma.[2][3][4]

Experimental Protocol: Quantification of Leucine in Human Plasma using Isotope Dilution LC-MS/MS

This protocol outlines a typical workflow for the analysis of leucine in human plasma using a deuterated internal standard.

1. Sample Preparation:

  • Thaw plasma samples, calibrators, and quality control samples at room temperature.

  • In a microcentrifuge tube, combine 50 µL of plasma with 50 µL of an internal standard working solution (containing a known concentration of DL-Leucine-d10 in a suitable solvent).

  • Add 400 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[4][5]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Leucine (Analyte): m/z 132.1 → 86.1[6]

      • Leucine-d10 (Internal Standard): m/z 142.2 → 96.2 (calculated based on d10 labeling)

3. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (leucine) to the peak area of the internal standard (leucine-d10) against the concentration of the calibrators.

  • The concentration of leucine in the unknown samples is then determined from this calibration curve.

Method Validation Parameters

The following table summarizes typical performance characteristics for the quantification of amino acids in plasma using an isotope dilution LC-MS/MS method.

ParameterTypical Value
Linearity (R²) ≥0.99[7]
Intra-day Precision (%RSD) <15%[7][8]
Inter-day Precision (%RSD) <15%[7][8]
Accuracy (% Recovery) 85-115%[4][7]
Limit of Quantification (LOQ) 0.65 - 173.44 µM (Analyte dependent)[7]

Workflow for Leucine Quantification

G Workflow for Leucine Quantification using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with DL-Leucine-d10 (Internal Standard) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection - MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Leucine / Leucine-d10) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification of Leucine calibrate->quantify G General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis start Start with Resin-Bound Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., this compound + HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Isotope-Labeled Peptide purification->end

References

DL-Leucine-N-FMOC-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, and applications of the deuterated, protected amino acid, DL-Leucine-N-FMOC-d10, for use in advanced research and drug development.

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled and protected form of the amino acid leucine (B10760876). It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling in analytical and metabolic studies. This document details the compound's chemical and physical properties, structure, and provides protocols for its application as an internal standard in mass spectrometry and as a tracer in metabolic investigations.

Core Chemical Properties and Structure

This compound is a synthetic derivative of the essential amino acid leucine, modified in two significant ways: deuteration and the addition of a protecting group. The "DL" designation indicates a racemic mixture of both D and L stereoisomers. The "d10" signifies that ten hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. The "N-FMOC" refers to the 9-fluorenylmethoxycarbonyl group attached to the nitrogen of the amino acid's alpha-amino group, a common strategy in peptide synthesis to prevent unwanted reactions.

The primary utility of this compound lies in its application in isotope dilution mass spectrometry, where its near-identical chemical behavior to its endogenous, non-labeled counterpart, coupled with its distinct mass, allows for precise quantification.

Chemical Structure

The molecular structure of this compound consists of the core leucine structure with the isobutyl side chain, where the hydrogen atoms have been substituted with deuterium. The FMOC group is attached to the alpha-amino group.

Molecular Formula: C₂₁H₁₃D₁₀NO₄

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 363.47 g/mol
Exact Mass 363.22 g/mol
Isotopic Enrichment ≥98 atom % D
Chemical Purity ≥95% (by HPLC)
Synonyms FMOC-DL-leucine-d10, FMOC-DL-Leu-OH-d10
Unlabeled CAS Number 126727-03-5

Experimental Applications and Protocols

The unique properties of this compound make it an invaluable tool in several advanced analytical and research applications, primarily in quantitative proteomics and metabolomics.

Use as an Internal Standard in LC-MS

Deuterated compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] By adding a known quantity of this compound to a sample at an early stage of preparation, it can be used to accurately quantify the amount of endogenous leucine. The deuterated standard co-elutes with the natural analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate quantification.[1]

This protocol outlines a general procedure for the quantification of leucine in a plasma sample using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled DL-Leucine in a suitable solvent (e.g., 70% ethanol).

    • Prepare a stock solution of this compound at a known concentration in the same solvent.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the this compound internal standard stock solution.

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable chromatography column and gradient to achieve separation of leucine.

    • Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both unlabeled leucine and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve using known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

    • Determine the concentration of leucine in the sample by comparing its peak area ratio to the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant

Workflow for Quantification using a Deuterated Internal Standard.
Metabolic Labeling and Pathway Tracing

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics.[2] While this compound is protected and thus not directly suitable for metabolic incorporation in its delivered form, the underlying principle of using deuterated amino acids is central to tracing metabolic pathways. Once the FMOC group is removed, the deuterated leucine can be used in cell culture to be incorporated into newly synthesized proteins. By analyzing the proteome via mass spectrometry, researchers can differentiate between pre-existing and newly synthesized proteins, allowing for the study of protein turnover and metabolic flux.

The catabolism of leucine is a significant metabolic pathway. Leucine is a ketogenic amino acid, meaning its degradation produces ketone bodies. The pathway begins with a transamination reaction to form α-ketoisocaproate (KIC), which is then further metabolized.[3][4]

G Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate KIC->Leucine IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate

Simplified Leucine Catabolism Pathway.

Role of the FMOC Protecting Group in Synthesis

The 9-fluorenylmethoxycarbonyl (FMOC) group is a crucial component in solid-phase peptide synthesis (SPPS).[5][6] It protects the alpha-amino group of the amino acid, preventing it from reacting during the formation of peptide bonds.[6] The FMOC group is stable under acidic conditions but is readily removed by a mild base, typically piperidine. This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of amino acids to build a peptide chain.

The workflow for SPPS using FMOC-protected amino acids is a cyclical process.

G Resin Resin with Free Amine Coupling Couple FMOC-Amino Acid Resin->Coupling Protected Resin with Protected N-terminus Coupling->Protected Deprotection FMOC Deprotection (Piperidine) Protected->Deprotection Deprotection->Resin Repeat for next amino acid

Cyclical Workflow of FMOC Solid-Phase Peptide Synthesis.

References

A Technical Guide to DL-Leucine-N-FMOC-d10: Sourcing and Application in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Leucine-N-FMOC-d10, a deuterated and protected form of the essential amino acid leucine (B10760876). This isotopically labeled compound serves as a valuable tool in various research applications, particularly in quantitative proteomics and as an internal standard for mass spectrometry-based analyses. This document outlines its suppliers, purchasing options, and provides a representative experimental workflow for its application.

Supplier and Purchasing Options for this compound

For researchers looking to procure this compound, several reputable suppliers offer this compound. The following table summarizes the key quantitative data and purchasing information from various vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameCatalog No.Purity/Isotopic EnrichmentMolecular WeightAvailable Quantities
BOC Sciences DL-Leucine-d10-N-FMOCNot specified95% by HPLC; 98 atom % D[]363.48[]Inquire for details
C/D/N Isotopes DL-Leucine-d10-N-FMOCD-575398 atom % D363.480.1 g, 0.25 g
Cambridge Isotope Laboratories, Inc. L-Leucine-N-Fmoc (D₁₀, 98%)DLM-757598% Chemical Purity[2][3]363.47[2][3]0.25 g[2][3]
Sigma-Aldrich Fmoc-Leu-OH-d10Not specified98 atom % D, 99% (CP)[4]363.47[4]Inquire for details
MedChemExpress Fmoc-leucine-d10HY-115933SNot specified363.48Inquire for details
Fisher Scientific (Distributor for Cambridge Isotope Laboratories) L-LEUCINE-N-FMOC (D10, 98%), 0.25 G50-163-1194[5]98%[5]Not specified0.25 g[5]

Note: Some suppliers list the L-isomer, L-Leucine-N-Fmoc (D₁₀, 98%), which is a common alternative for stereospecific applications.

Core Applications and Methodologies

This compound, as a stable isotope-labeled amino acid, is primarily utilized as an internal standard in quantitative analytical methods. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the naturally occurring (light) leucine in a sample when analyzed by mass spectrometry (MS). The FMOC (9-fluorenylmethyloxycarbonyl) protecting group is standard in solid-phase peptide synthesis, though it would typically be removed before the final analysis of the free amino acid.

Representative Experimental Protocol: Quantification of Leucine in a Biological Sample using LC-MS/MS with a Labeled Internal Standard

This protocol describes a general method for quantifying the concentration of leucine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Biological sample (e.g., plasma, cell lysate)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Mobile phases for liquid chromatography (e.g., Phase A: Water with 0.1% formic acid; Phase B: Acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

2. Sample Preparation: a. Thaw biological samples on ice. b. Aliquot a known volume of the sample (e.g., 100 µL) into a microcentrifuge tube. c. Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument's detector. d. Vortex the sample to ensure thorough mixing. e. Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the sample to precipitate proteins. f. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins. g. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Inject the prepared sample supernatant onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution with the mobile phases. c. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous (light) leucine and the deuterated (heavy) internal standard.

4. Data Analysis: a. Integrate the peak areas for both the endogenous leucine and the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous leucine to the peak area of the internal standard. c. Determine the concentration of the endogenous leucine in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled leucine.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for using a labeled internal standard and a conceptual diagram of its role in quantitative mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Quantification (vs. Standard Curve) data_analysis->quantification

Caption: General workflow for sample preparation and analysis using a labeled internal standard.

mass_spec_concept cluster_input Sample Input cluster_ms Mass Spectrometry cluster_output Quantitative Output endogenous Endogenous Leucine (Light) ms_detection Detection of Light and Heavy Isotopologues endogenous->ms_detection internal_standard This compound (Heavy) internal_standard->ms_detection peak_areas Generation of Separate Peak Areas ms_detection->peak_areas ratio Calculate Peak Area Ratio (Light / Heavy) peak_areas->ratio concentration Determine Concentration ratio->concentration

Caption: Conceptual diagram of quantitative analysis using a stable isotope-labeled internal standard.

References

Synthesis and Isotopic Purity of DL-Leucine-N-FMOC-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of DL-Leucine-N-FMOC-d10, a deuterated amino acid derivative crucial for various applications in proteomics, metabolomics, and drug development. This document details the synthetic pathways, methods for N-FMOC protection, and analytical techniques for determining isotopic enrichment, presenting quantitative data in a structured format and illustrating workflows with clear diagrams.

Introduction

Deuterium-labeled compounds, such as DL-Leucine-d10, are invaluable tools in modern scientific research. The incorporation of deuterium (B1214612) in place of hydrogen atoms provides a stable isotopic label that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, with its amine group protected by the fluorenylmethyloxycarbonyl (Fmoc) group, is particularly suited for use in solid-phase peptide synthesis (SPPS) and as an internal standard in quantitative analytical methods. The precise knowledge of its synthesis and isotopic purity is paramount for the accuracy and reliability of experimental results.

Synthesis of DL-Leucine-d10

The synthesis of DL-Leucine-d10 can be achieved through several methods, primarily involving hydrogen-deuterium exchange reactions or the use of deuterated starting materials.

Hydrogen-Deuterium Exchange

One common approach is the direct exchange of hydrogen atoms with deuterium in unlabeled DL-leucine. This is typically achieved by heating the amino acid in the presence of a deuterium source, such as deuterium oxide (D₂O), often with a catalyst.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

  • Preparation: In a sealed reaction vessel, dissolve DL-Leucine in D₂O.

  • Catalyst Addition: Add a suitable catalyst, such as a platinum or palladium catalyst (e.g., Pd/C).

  • Reaction: Heat the mixture under pressure and vigorous stirring for an extended period (e.g., 24-72 hours) at an elevated temperature (e.g., 100-150 °C).

  • Work-up: After cooling, the catalyst is removed by filtration. The D₂O is evaporated under reduced pressure.

  • Purification: The resulting deuterated DL-Leucine is purified by recrystallization.

Synthesis from Deuterated Precursors

A more controlled method involves the use of deuterated starting materials in a multi-step chemical synthesis. This approach often provides higher and more specific isotopic enrichment. For the synthesis of DL-Leucine-d10, a plausible route starts from a deuterated isovaleric acid derivative.

Experimental Protocol: Synthesis from Deuterated Isovaleric Acid

  • Bromination: Deuterated isovaleric acid (isovaleric acid-d9) is subjected to α-bromination using N-bromosuccinimide (NBS) and a radical initiator to yield α-bromo-isovaleric acid-d9.

  • Amination: The resulting α-bromo acid is then aminated using ammonia (B1221849) or a suitable nitrogen source to introduce the amino group at the α-position, yielding DL-Leucine-d10.

  • Purification: The final product is purified through crystallization or chromatography.

N-FMOC Protection of DL-Leucine-d10

The protection of the amino group of DL-Leucine-d10 with the Fmoc group is a critical step for its use in peptide synthesis. This reaction is typically carried out under basic conditions using Fmoc-Cl or Fmoc-OSu as the protecting agent.[1][2][3]

Experimental Protocol: N-FMOC Protection

  • Dissolution: Dissolve DL-Leucine-d10 in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

  • Fmoc Reagent Addition: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) to the amino acid solution with vigorous stirring at a low temperature (0-5 °C).

  • Reaction: Allow the reaction to proceed for several hours at room temperature.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the N-FMOC protected amino acid.

  • Extraction and Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[4]

Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is essential for its application as an internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS), is a powerful tool for assessing isotopic enrichment.[5] By analyzing the full scan mass spectrum, the relative abundance of the different isotopologues (d0 to d10) can be determined.

Experimental Protocol: LC-ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Chromatography: Inject the sample into an LC system coupled to a high-resolution mass spectrometer. Use a suitable reversed-phase column to achieve chromatographic separation.

  • Mass Spectrometry: Acquire full scan mass spectra in the appropriate mass range.

  • Data Analysis: Extract the ion chromatograms for the molecular ions of all possible isotopologues (M, M+1, M+2, ... M+10). Integrate the peak areas of each isotopic ion to calculate the percentage of each isotopologue and thereby the overall isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the isotopic purity. A combination of ¹H and ²H NMR is often employed for accurate determination.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. The disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. The residual proton signals can be integrated to quantify the level of deuteration.

  • ²H NMR: Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration. The integrals of these signals can be used to determine the relative abundance of deuterium at each site.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₁H₁₃D₁₀NO₄[8]
Molecular Weight363.48 g/mol [8]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in organic solvents (e.g., DMF, DMSO)N/A

Table 2: Purity Specifications

ParameterSpecificationReference
Chemical Purity (by HPLC)≥ 95%[8]
Isotopic Purity (atom % D)≥ 98%[8]

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of DL-Leucine-d10 cluster_protection N-FMOC Protection DL-Leucine DL-Leucine H/D Exchange H/D Exchange DL-Leucine->H/D Exchange D2O, Catalyst DL-Leucine-d10_intermediate DL-Leucine-d10 H/D Exchange->DL-Leucine-d10_intermediate DL-Leucine-d10 DL-Leucine-d10 FMOC Protection FMOC Protection DL-Leucine-d10->FMOC Protection Fmoc-OSu, Base Final_Product This compound FMOC Protection->Final_Product

Caption: Synthetic workflow for this compound.

Purity_Analysis_Workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis Sample This compound Sample LC_Separation LC Separation Sample->LC_Separation 1H_NMR 1H NMR Spectroscopy Sample->1H_NMR 2H_NMR 2H NMR Spectroscopy Sample->2H_NMR ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization HRMS_Detection HRMS Detection ESI_Ionization->HRMS_Detection Data_Analysis_MS Isotopic Distribution Analysis HRMS_Detection->Data_Analysis_MS Isotopic_Purity_Report Isotopic Purity Report Data_Analysis_MS->Isotopic_Purity_Report Data_Analysis_NMR Signal Integration & Purity Calculation 1H_NMR->Data_Analysis_NMR 2H_NMR->Data_Analysis_NMR Data_Analysis_NMR->Isotopic_Purity_Report

Caption: Analytical workflow for isotopic purity determination.

References

Technical Guide: DL-Leucine-N-FMOC-d10 Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Identification and Properties

DL-Leucine-N-FMOC-d10 is a stable isotope-labeled amino acid used in various research applications, particularly in mass spectrometry-based proteomics and as a building block in peptide synthesis.

PropertyData
Chemical Name DL-Leucine-d10-N-FMOC
Synonyms FMOC-DL-leucine-d10; FMOC-DL-Leu-OH-d10
Molecular Formula (CD3)2CDCD2CD(NH-FMOC)COOH
Molecular Weight Approximately 363.48 g/mol
Isotopic Enrichment 98 atom % D
Appearance White to off-white solid/powder
Purity Typically ≥95%

Hazard Identification and Safety Precautions

While specific hazard data for this compound is limited, the following information is based on safety data for other Fmoc-protected amino acids. It is considered to have low hazardous potential.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed in large quantities.

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile) and a laboratory coat.
Respiratory Protection Use a dust mask or work in a well-ventilated area or fume hood.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

AspectGuideline
Handling Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (+2°C to +8°C). Protect from light and moisture.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention if a large amount is swallowed or if symptoms develop.

Experimental Protocols: General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis. The following is a generalized workflow.

  • Resin Preparation: Start with a suitable resin, pre-loaded with the first amino acid or ready for the coupling of the first amino acid.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Activation: In a separate vessel, activate the carboxylic acid group of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

  • Coupling: The activated this compound solution is added to the resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.

  • Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

  • Repeat Cycle: The deprotection, washing, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Handling_and_Storage cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store in a cool, dry place (+2°C to +8°C recommended) protect Protect from light and moisture seal Keep container tightly sealed ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat ventilation Use in a well-ventilated area (fume hood) dust Avoid creating dust wash Wash hands after handling disposal Dispose of in accordance with local, state, and federal regulations

Caption: Recommended handling, storage, and disposal procedures.

First_Aid_Workflow cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to fresh air inhalation->fresh_air wash_skin Wash with soap and water skin->wash_skin flush_eyes Flush with water for 15 min eye->flush_eyes rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek medical attention if symptoms persist fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid procedures for different exposure routes.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Activate this compound (HBTU/DIPEA/DMF) wash1->activation coupling Couple to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin (TFA Cocktail) repeat->cleavage No purification Precipitate and Purify Peptide (Ether & RP-HPLC) cleavage->purification end Purified Labeled Peptide purification->end

Caption: General workflow for using this compound in SPPS.

A Technical Guide to Stable Isotope Labeling with DL-Leucine-N-FMOC-d10 for Chiral Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for precise and accurate quantification of biomolecules. This technical guide details the principles and applications of DL-Leucine-N-FMOC-d10 , a deuterated internal standard designed for the sensitive quantification of D- and L-leucine enantiomers. The methodology leverages pre-column derivatization with 9-fluorenylmethyloxycarbonyl (FMOC) chloride, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This approach, known as Stable Isotope Dilution Analysis (SIDA), offers high specificity and accuracy by correcting for sample loss during preparation and variations in instrument response. This guide provides an in-depth overview of the core principles, a detailed experimental protocol, representative quantitative data, and the biological context for its application.

Core Principles

The quantification of leucine (B10760876) enantiomers using this compound is based on the Stable Isotope Dilution Analysis (SIDA) method. This technique is considered the gold standard for quantitative mass spectrometry.

  • Stable Isotope Labeling: The internal standard, this compound, is chemically identical to the FMOC-derivatized analyte (D- and L-leucine) but is heavier due to the incorporation of ten deuterium (B1214612) (d10) atoms.[1][2] This mass difference allows the mass spectrometer to distinguish between the endogenous analyte ("light") and the spiked-in internal standard ("heavy").[1]

  • Derivatization with FMOC-Cl: Amino acids like leucine are highly polar and often exhibit poor retention on standard reversed-phase chromatography columns.[3] To overcome this, a pre-column derivatization step using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is employed.[4] The FMOC group is a hydrophobic moiety that increases the retention of the amino acid on the column, leading to better chromatographic separation.[3]

  • Co-elution and Ratiometric Quantification: The heavy, labeled standard is spiked into the sample at a known concentration at the beginning of the workflow. It co-elutes with the light, endogenous analyte during chromatography. By measuring the ratio of the peak areas of the light analyte to the heavy standard, the exact concentration of the endogenous leucine enantiomer can be calculated, inherently correcting for any analyte loss during sample processing or variability in ionization efficiency.

The logical workflow for this quantification principle is outlined in the diagram below.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis Analysis Analyte Endogenous Leucine (D/L Isomers, 'Light') Concentration Unknown Spike Spike-in Analyte->Spike Standard This compound ('Heavy') Known Concentration Standard->Spike MS LC-MS/MS Detection Measures Peak Area Ratio (Light / Heavy) Quant Concentration Calculation MS->Quant Deriv FMOC Derivatization Spike->Deriv Prep Sample Preparation Deriv->Prep Prep->MS

Caption: Principle of Quantification by Stable Isotope Dilution.

Data Presentation: Mass Spectrometry and Performance

Accurate quantification relies on the precise selection of precursor and product ion pairs for Multiple Reaction Monitoring (MRM) analysis. The table below provides the key mass-to-charge (m/z) ratios for FMOC-derivatized leucine and its d10-labeled counterpart.

AnalyteIsotope LabelPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Note
FMOC-D-Leucine / FMOC-L-LeucineLight352.2130.1Corresponds to the Leucine moiety
This compoundHeavy362.2140.1Mass shift of +10 Da in both ions

Note: The exact m/z values can vary slightly based on instrument calibration. The precursor ion is the deprotonated molecule [M-H]⁻ in negative ionization mode. The product ion results from the fragmentation of the FMOC group.

The analytical method demonstrates excellent performance characteristics, ensuring reliable and sensitive quantification across a range of concentrations.

ParameterTypical ValueDescription
Linearity (R²)> 0.995Indicates a strong correlation between the measured signal ratio and the analyte concentration.
Limit of Detection (LOD)~0.5 - 1.0 pmol/mLThe lowest concentration of the analyte that can be reliably detected by the instrument.[5]
Limit of Quantification (LOQ)~2.0 - 2.5 pmol/mLThe lowest concentration that can be accurately and precisely quantified within defined limits.[6][7]

Experimental Protocols & Workflow

This section provides a detailed methodology for the quantification of D- and L-leucine in a biological matrix (e.g., plasma) using this compound.

Materials and Reagents
  • This compound Internal Standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Boric acid buffer (e.g., 0.5 M, pH 9.0)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Sample matrix (e.g., human plasma)

  • Microcentrifuge tubes, syringes, and 0.22 µm filters

Experimental Workflow Diagram

The complete experimental process from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Sample Aliquoting (e.g., 100 µL plasma) s2 2. Spike Internal Standard (this compound) s1->s2 s3 3. Protein Precipitation (e.g., with ACN) s2->s3 s4 4. Centrifugation & Supernatant Collection s3->s4 d1 5. Add Borate (B1201080) Buffer (pH 9.0) s4->d1 d2 6. Add FMOC-Cl Solution d1->d2 d3 7. Incubate (e.g., 20 min at RT) d2->d3 d4 8. Quench Reaction (e.g., add formic acid) d3->d4 a1 9. Sample Filtration (0.22 µm) d4->a1 a2 10. Injection into LC-MS/MS a1->a2 a3 11. Chiral Chromatography Separation a2->a3 a4 12. MRM Data Acquisition a3->a4 p1 13. Peak Integration (Light & Heavy) a4->p1 p2 14. Calculate Peak Area Ratios p1->p2 p3 15. Quantify using Calibration Curve p2->p3

Caption: Detailed Experimental Workflow for Chiral Leucine Analysis.
Step-by-Step Protocol

  • Sample Preparation & Protein Precipitation:

    • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

    • Add a precise volume of the this compound internal standard solution (concentration will depend on the expected analyte range).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • FMOC Derivatization:

    • To the supernatant, add 100 µL of 0.5 M borate buffer (pH 9.0).

    • Add 100 µL of a 5 mM FMOC-Cl solution in acetonitrile.[6]

    • Vortex immediately and incubate at room temperature for 20 minutes.[6]

    • To quench the reaction, add 20 µL of 1% formic acid in water.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Chromatography System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A chiral stationary phase column is required to separate D- and L-isomers (e.g., Astec CHIROBIOTIC, Daicel ChiralPak).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B (linear gradient)

      • 15-17 min: 80% B (hold)

      • 17-18 min: 80% to 20% B (return to initial)

      • 18-25 min: 20% B (re-equilibration)

    • Injection Volume: 5 µL.

    • MS Detection:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • MRM Transitions: As specified in the data table above.

      • Optimize instrument parameters (e.g., capillary voltage, gas flows, collision energy) for maximum signal intensity.

Biological Significance and Application

The accurate quantification of D- and L-leucine is critical in various research fields, from neuroscience to metabolic studies. L-leucine is a well-known activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[6][8] Conversely, D-amino acids, once thought to be rare in mammals, are now recognized as important signaling molecules, particularly in the nervous system.[9][10]

L-Leucine and the mTOR Signaling Pathway

L-leucine acts as a critical signaling molecule that indicates amino acid sufficiency, leading to the activation of the mTORC1 complex. This activation promotes protein synthesis and cell growth. The ability to accurately measure L-leucine concentrations is vital for studies in metabolism, aging, and muscle physiology.[8]

G Leucine L-Leucine mTORC1 mTORC1 (Complex) Leucine->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits inhibition) ProteinSynth Protein Synthesis S6K1->ProteinSynth EBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

Caption: L-Leucine's role in activating the mTOR signaling pathway.
D-Amino Acids and NMDA Receptor Signaling

D-amino acids such as D-serine are established co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[11][12] While the role of D-leucine is less defined, it has been shown to exert effects on the central nervous system, including providing protection against seizures.[13] The presence and concentration of D-amino acids can be indicative of physiological or pathological states, making their precise measurement crucial for neuroscience and disease biomarker research.

G cluster_synapse Synaptic Cleft Glutamate Glutamate (Agonist) NMDAR NMDA Receptor Glutamate->NMDAR Binds DAmino D-Serine / Glycine (Co-agonist) DAmino->NMDAR Binds IonFlow Ca²⁺ Influx NMDAR->IonFlow Channel Opens Depol Postsynaptic Depolarization Depol->NMDAR Relieves Mg²⁺ block Plasticity Synaptic Plasticity (LTP, LTD) IonFlow->Plasticity

Caption: D-Amino Acid involvement in NMDA Receptor signaling.

References

A Researcher's In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic applications.[1][2] This method's popularity stems from its use of a mild, base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, an orthogonal protection scheme that minimizes side reactions and allows for the synthesis of complex peptide sequences.[3][4] This in-depth guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters of Fmoc-SPPS.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][4] The synthesis cycle consists of three primary steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This reveals a free primary or secondary amine, which will form the next peptide bond.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent. This activated amino acid is then added to the resin, where it reacts with the free amine of the resin-bound peptide to form a new peptide bond.[4][5]

  • Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents, byproducts, and unreacted amino acids, ensuring the purity of the growing peptide chain.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavenger molecules.[4][6]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS is a cycle of deprotection, activation, and coupling, followed by a final cleavage step.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide (Fmoc-AA-Peptide-Resin) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Elongated_Peptide->Cleavage Final Cycle Final_Peptide Final Peptide Cleavage->Final_Peptide

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Core Chemical Transformations in Fmoc-SPPS

A deeper understanding of the chemical reactions occurring at each stage is vital for optimizing synthesis outcomes.

Fmoc_SPPS_Reactions cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine + Piperidine Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide Base-mediated β-elimination Piperidine->Deprotected_Peptide DBF_Adduct + Dibenzofulvene-Piperidine Adduct Activated_AA Fmoc-AA-OBt Fmoc_AA Fmoc-AA-COOH Coupling_Reagent + Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_AA Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_AA->Coupled_Peptide Nucleophilic attack Deprotected_Peptide_c H2N-Peptide-Resin Activated_AA_c + Fmoc-AA-OBt Activated_AA_c->Coupled_Peptide HOBt + HOBt

The core chemical transformations in Fmoc-SPPS.

Data Presentation: Quantitative Parameters in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Resins for Fmoc-SPPS
Resin TypeC-TerminusCleavage ConditionMesh Size (Typical)Application Notes
Wang Resin Carboxylic Acid95% TFA100-200Standard choice for C-terminal acids; susceptible to racemization for some C-terminal residues.[1][7]
2-Chlorotrityl Chloride Resin Carboxylic Acid1-5% TFA in DCM100-200Ideal for protected peptide fragments due to mild cleavage conditions.[7]
Rink Amide Resin Amide95% TFA100-200Standard choice for C-terminal amides.[1][7]
Sieber Amide Resin Amide1% TFA in DCM200-400For protected peptide amides.[8]
Table 2: Common Coupling Reagents
ReagentFull NameEquivalents (Typical)Activation TimeNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate3-51-5 minWidely used, efficient, and cost-effective.[9][10]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate3-51-5 minMore reactive than HBTU, good for hindered couplings.[7][9]
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole3-510 minClassic combination, cost-effective, but can lead to insoluble urea (B33335) byproduct.[11]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate3-51-2 minHigh efficiency, safer alternative to benzotriazole-based reagents.[9]
Table 3: Deprotection and Cleavage Cocktails
ProcessReagent CocktailComposition (v/v)Reaction TimeApplication
Fmoc Deprotection Piperidine in DMF20% Piperidine in DMF5-20 minStandard Fmoc removal.[3][7]
Cleavage (Standard) Reagent RTFA/Thioanisole/EDT/Anisole (90:5:3:2)1-8 hoursGeneral purpose, good for peptides with Arg, Met, Cys.[12][13]
Cleavage (Odorless) Reagent BTFA/Phenol/Water/TIPS (88:5:5:2)1-4 hoursFor peptides with Trp, His, Met, Cys.[12][14]
Cleavage (Simple) TFA/Water/TIPS95:2.5:2.52-3 hoursFor simple peptides without sensitive residues.[1][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Selection : Choose the appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid).[7]

  • Transfer to Reaction Vessel : Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

  • Swelling : Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[4] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • First Amino Acid Loading (Example for Wang Resin) :

    • Dissolve 2-4 equivalents of the first Fmoc-amino acid and 0.1 equivalents of DMAP (4-dimethylaminopyridine) in a minimal amount of DMF.

    • Add 2-4 equivalents of a coupling agent like DIC.

    • Add the activation mixture to the swollen, drained resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents.

    • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

Protocol 2: The Synthesis Cycle (Deprotection, Coupling, Washing)

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection :

    • Add a 20% solution of piperidine in DMF to the resin.[9]

    • Agitate for 5-10 minutes at room temperature.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.[9]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Amino Acid Coupling (using HBTU) :

    • In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-amino acid in DMF.

    • Add 3-5 equivalents of HBTU and 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to stand for 1-5 minutes to pre-activate the amino acid.[9]

    • Add the pre-activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.[9]

  • Washing :

    • After the coupling reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Peptide Precipitation
  • Resin Preparation : After the final coupling and deprotection cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare the appropriate cleavage cocktail. For a standard peptide, a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.[1][6]

  • Cleavage Reaction :

    • Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation :

    • Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[4]

  • Isolation and Drying :

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum to obtain the crude product.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science.[4] A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.[4]

References

The Role of Deuterium-Labeled Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies underpinning the use of deuterium-labeled amino acids in proteomics. By leveraging the unique properties of deuterium (B1214612), a stable isotope of hydrogen, researchers can gain profound insights into protein dynamics, quantification, and interactions. This guide is designed to be a core resource, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate the integration of these powerful techniques into research and drug development pipelines.

Core Principles of Deuterium Labeling in Proteomics

Deuterium (²H or D), as a stable, non-radioactive isotope of hydrogen, provides a subtle yet powerful tool for mass spectrometry (MS)-based proteomics. When hydrogen atoms in amino acids are replaced with deuterium, a detectable mass shift is introduced without significantly altering the biochemical properties of the molecules.[1] This principle is the foundation for several key applications in proteomics.

One of the primary advantages of using deuterium is its cost-effectiveness compared to other stable isotopes like ¹³C and ¹⁵N.[1] However, it's important to be aware of potential chromatographic shifts that can occur between deuterated and non-deuterated peptides, which may require careful consideration during data analysis.[2]

The main applications of deuterium-labeled amino acids in proteomics can be categorized as follows:

  • Quantitative Proteomics: Primarily through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" deuterated amino acids, allowing for the relative quantification of proteins between different cell populations.[3][4]

  • Protein Turnover Analysis: By introducing deuterium-labeled precursors, such as heavy water (D₂O) or deuterated essential amino acids, into a biological system, the rates of protein synthesis and degradation can be measured.[5][6]

  • Structural Proteomics: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) utilizes the exchange of backbone amide hydrogens with deuterium to probe protein conformation, dynamics, and interactions.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used method for accurate relative quantification of proteins in different cell populations.[4] The technique involves metabolically labeling the entire proteome by growing cells in media where a standard essential amino acid is replaced with its "heavy" isotopically labeled counterpart.[5] While ¹³C and ¹⁵N are commonly used, deuterium-labeled amino acids offer a viable alternative.[1]

Experimental Workflow for Deuterium-Based SILAC

The general workflow for a SILAC experiment using a deuterated amino acid, such as deuterated leucine (B10760876) (Leu-d3), is depicted below.[4]

SILAC_Workflow cluster_light Light Population cluster_heavy Heavy Population light_culture Cell Culture (Normal Leucine) light_harvest Harvest Cells light_culture->light_harvest mix Mix Cell Populations (1:1) light_harvest->mix heavy_culture Cell Culture (Deuterated Leucine) heavy_harvest Harvest Cells heavy_culture->heavy_harvest heavy_harvest->mix lysis Cell Lysis & Protein Extraction mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Quantification of H/L Ratios) lcms->data_analysis D2O_Turnover_Workflow start Cell Culture or Animal Model labeling Introduce D₂O-containing Medium/Water start->labeling sampling Time-Course Sampling (e.g., 0, 6, 12, 24, 48h) labeling->sampling extraction Protein Extraction & Digestion sampling->extraction lcms LC-MS/MS Analysis extraction->lcms analysis Data Analysis (Deuterium Incorporation Rate) lcms->analysis turnover Calculate Protein Turnover Rates (Half-life, Synthesis Rate) analysis->turnover EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR_Signaling AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E->ProteinSynthesis inhibition Apoptosis_Signaling CellStress Cellular Stress Bcl2 Bcl-2 Family (Bax/Bak) CellStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Understanding the Mass Shift of DL-Leucine-N-FMOC-d10 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for DL-Leucine-N-FMOC-d10 in mass spectrometry. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize deuterated internal standards for quantitative analysis. This guide covers the fundamental principles, experimental protocols, and data interpretation related to the use of this compound as an internal standard in mass spectrometry-based assays.

Introduction to Mass Shift and Deuterated Internal Standards

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1][2] In quantitative mass spectrometry, a common challenge is the variability introduced during sample preparation and analysis. To correct for these variations, an internal standard (IS) is often employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are considered the gold standard in quantitative mass spectrometry.[3] This isotopic substitution results in a predictable increase in the molecular weight of the compound, leading to a "mass shift" in the mass spectrum. This allows the deuterated standard to be differentiated from the endogenous, unlabeled analyte while ensuring that both compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[3]

This compound is a deuterated form of FMOC-protected leucine (B10760876), commonly used as an internal standard for the quantification of leucine and other amino acids in various biological matrices. The ten deuterium atoms introduce a significant and easily detectable mass shift.

Quantitative Data on Mass Shift

The accurate determination of the mass shift is critical for the correct setup of the mass spectrometer and for data analysis. The mass shift is the difference between the monoisotopic mass of the deuterated standard and the unlabeled analyte.

To understand the expected mass shift for this compound, we must first consider the chemical structures and calculate their precise monoisotopic masses.

Chemical Structures:

  • DL-Leucine-N-FMOC (Unlabeled): C₂₁H₂₃NO₄

  • This compound (Deuterated): C₂₁H₁₃D₁₀NO₄

Monoisotopic Mass Calculation:

The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.

ElementIsotopeMonoisotopic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Deuterium²H (D)2.014102
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Table 1: Monoisotopic Masses of Relevant Isotopes

Using these values, we can calculate the theoretical monoisotopic masses of the unlabeled and deuterated compounds.

CompoundChemical FormulaCalculationTheoretical Monoisotopic Mass (Da)
DL-Leucine-N-FMOCC₂₁H₂₃NO₄(21 * 12.000000) + (23 * 1.007825) + (1 * 14.003074) + (4 * 15.994915)353.1627
This compoundC₂₁H₁₃D₁₀NO₄(21 * 12.000000) + (13 * 1.007825) + (10 * 2.014102) + (1 * 14.003074) + (4 * 15.994915)363.2255

Table 2: Calculation of Theoretical Monoisotopic Masses

Expected Mass Shift:

The theoretical mass shift is the difference between the monoisotopic masses of the deuterated and unlabeled compounds.

ParameterValue (Da)
Theoretical Monoisotopic Mass of this compound363.2255
Theoretical Monoisotopic Mass of DL-Leucine-N-FMOC353.1627
Theoretical Mass Shift 10.0628

Table 3: Theoretical Mass Shift of this compound

In a typical mass spectrometry experiment, the observed mass shift should be very close to this theoretical value. Any significant deviation may indicate an issue with instrument calibration or the presence of interfering substances.

Experimental Protocols

The following section outlines a general methodology for the analysis of this compound and its unlabeled counterpart using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization
  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of DL-Leucine and this compound in a suitable solvent (e.g., 0.1 M HCl or a mixture of methanol (B129727) and water).

    • Create a series of calibration standards by spiking known concentrations of the unlabeled leucine standard into the matrix of interest (e.g., plasma, cell culture media).

    • Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

  • Derivatization with FMOC-Cl:

    • To an aliquot of the sample, add a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0) to adjust the pH.

    • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile (B52724) or acetone).

    • Vortex the mixture and allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

    • Quench the reaction by adding an amine-containing reagent (e.g., glycine (B1666218) or amantadine) to consume the excess FMOC-Cl.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute the FMOC-derivatized amino acids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of FMOC-derivatized amino acids.

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

    • Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic FMOC-derivatized compounds.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantitative analysis due to its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the deuterated internal standard. The precursor ion is the protonated molecular ion ([M+H]⁺) of the FMOC-derivatized amino acid. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Fragmentation of FMOC-Leucine

Understanding the fragmentation pattern of FMOC-leucine is crucial for selecting the appropriate MRM transitions. In tandem mass spectrometry (MS/MS), the precursor ion is fragmented in the collision cell, and the resulting product ions are detected.

The FMOC protecting group has a characteristic fragmentation pattern. Common fragments arise from the cleavage of the fluorenylmethoxycarbonyl moiety. A prominent fragment is often observed at m/z 179 , corresponding to the fluorenylmethyl cation. Another significant fragment can be seen at m/z 165 , representing the fluorenyl cation.

For FMOC-Leucine, the precursor ion will be the protonated molecule. The fragmentation will involve the loss of the FMOC group and potentially other neutral losses from the leucine side chain.

Table 4: Example MRM Transitions for FMOC-Leucine and FMOC-Leucine-d10

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
FMOC-Leucine354.17179.1Fluorenylmethyl cation
FMOC-Leucine354.17165.1Fluorenyl cation
FMOC-Leucine354.17132.1Leucine immonium ion
FMOC-Leucine-d10364.23179.1Fluorenylmethyl cation
FMOC-Leucine-d10364.23165.1Fluorenyl cation
FMOC-Leucine-d10364.23142.1Deuterated Leucine immonium ion

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Derivatize Derivatization with FMOC-Cl Spike->Derivatize Cleanup SPE Cleanup Derivatize->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

Caption: General experimental workflow for the quantitative analysis of leucine using this compound.

fragmentation_pathway cluster_fragments Product Ions Precursor [FMOC-Leucine-d10 + H]⁺ m/z = 364.23 Frag1 Fluorenylmethyl cation m/z = 179.1 Precursor->Frag1 CID Frag2 Fluorenyl cation m/z = 165.1 Precursor->Frag2 CID Frag3 Deuterated Leucine immonium ion m/z = 142.1 Precursor->Frag3 CID

Caption: Simplified fragmentation pathway of protonated this compound in tandem mass spectrometry.

Conclusion

This compound serves as an excellent internal standard for the accurate quantification of leucine in complex biological matrices. The introduction of ten deuterium atoms provides a clear and predictable mass shift, allowing for its reliable detection alongside the unlabeled analyte. Understanding the theoretical basis of this mass shift, employing robust experimental protocols, and correctly identifying the characteristic fragment ions are essential for achieving high-quality, reproducible results in mass spectrometry-based quantitative analysis. This guide provides the foundational knowledge and practical considerations for the successful implementation of this compound in your research and development workflows.

References

An In-depth Technical Guide to the Core Concepts of Metabolic Labeling with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and versatile technique used to trace the metabolic fate of molecules within biological systems. By introducing atoms with heavier, non-radioactive isotopes into cells, tissues, or organisms, researchers can track the transformation of these labeled compounds through intricate biochemical pathways.[1] This approach provides unparalleled insights into the dynamic nature of metabolism, enabling the quantification of metabolic fluxes, the determination of protein and metabolite turnover rates, and the elucidation of complex regulatory networks.[2][3] This guide delves into the fundamental principles, experimental protocols, and data interpretation of key stable isotope labeling methodologies, providing a comprehensive resource for researchers in basic science and drug development.

Core Principles of Stable Isotope Labeling

The foundation of stable isotope labeling lies in the ability to introduce a "heavy" version of a molecule into a biological system and subsequently detect its incorporation into downstream metabolites and macromolecules.[4] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for a wide range of applications, including human studies.[3] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3]

Key Concepts:

  • Isotopes: Variants of a particular chemical element that differ in the number of neutrons in their nucleus.[1]

  • Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose containing ¹³C is an isotopologue of glucose with ¹²C.

  • Metabolic Flux: The rate of turnover of molecules through a metabolic pathway. Metabolic flux analysis (MFA) is a key application of stable isotope labeling that quantifies these rates.[5]

The general principle involves feeding cells or organisms with a substrate, such as glucose or an amino acid, that has been enriched with a stable isotope.[6] As the organism metabolizes this substrate, the heavy isotope is incorporated into a variety of downstream molecules.[3] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled molecules.[3] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the incorporation of a heavy isotope results in a predictable mass shift, allowing for the differentiation between labeled and unlabeled species.[6]

Key Experimental Methodologies

Several distinct methodologies have been developed to apply the principles of stable isotope labeling to different research questions. The most prominent of these are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, Tandem Mass Tag (TMT) labeling for multiplexed protein quantification, and direct metabolic tracing with labeled substrates like ¹³C-glucose for metabolic flux analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy used to quantify relative differences in protein abundance between two or more cell populations.[7] The technique involves growing one population of cells in a "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine) and another population in a "heavy" medium where these essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[7]

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[8] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry.[3]

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by the mass spectrometer due to their mass difference. The ratio of the peak intensities of the heavy and light peptides directly reflects the relative abundance of the protein in the two cell populations.[7]

SILAC_Workflow cluster_prep Cell Culture and Labeling cluster_exp Experimental Treatment cluster_analysis Sample Processing and Analysis cell_culture_light Grow cells in 'Light' medium (e.g., 12C6-Arg, 12C6-Lys) treatment_light Control Treatment cell_culture_light->treatment_light cell_culture_heavy Grow cells in 'Heavy' medium (e.g., 13C6-Arg, 13C6-Lys) treatment_heavy Experimental Treatment cell_culture_heavy->treatment_heavy combine_cells Combine Cell Populations treatment_light->combine_cells treatment_heavy->combine_cells lysis_digestion Cell Lysis and Protein Digestion (Trypsin) combine_cells->lysis_digestion lc_ms LC-MS/MS Analysis lysis_digestion->lc_ms data_analysis Data Analysis: Quantify Heavy/Light Peptide Ratios lc_ms->data_analysis

Caption: General experimental workflow for a SILAC experiment.

A typical SILAC experiment requires careful planning and execution to ensure complete labeling and accurate quantification.[9]

  • Cell Culture and Labeling:

    • Select cell lines that are auxotrophic for the amino acids to be labeled (commonly arginine and lysine).

    • Culture one population of cells in "light" SILAC medium and the other in "heavy" SILAC medium for at least five to six cell doublings to ensure >95% incorporation of the heavy amino acids.[3][8]

    • Verify labeling efficiency by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the experimental treatment to the "heavy" cell population and the control treatment to the "light" cell population.

  • Sample Preparation:

    • Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells and extract the proteins.

    • Digest the proteins into peptides using trypsin. Trypsin cleaves C-terminal to arginine and lysine (B10760008) residues, ensuring that most peptides will contain a label.[3]

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

    • Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" and "light" isotopologues for each peptide.

    • Protein abundance ratios are then calculated from the peptide ratios.

ParameterValueReference
SILAC Labeling Efficiency
Heavy Isotope Incorporation>95%[3][8]
Plateau of Labeling Efficiency~90% after the second cell passage[2]
Protein Turnover Rates (Half-life)
Average Protein Half-life in Fibroblasts59.9 hours[10]
Range of Protein Half-lives3 to 573 hours[10]
Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling technique that enables the simultaneous identification and quantification of proteins in multiple samples (multiplexing).[11] TMT reagents are a set of isobaric tags, meaning they have the same total mass. Each tag consists of three parts: a reporter group, a mass normalizer, and a reactive group.[12] The reactive group covalently attaches to the N-terminus and lysine residues of peptides.[11]

While the total mass of the tags is the same, the distribution of heavy isotopes between the reporter and mass normalizer groups is different for each tag. During MS1 analysis, all peptides labeled with different TMT tags appear as a single peak.[12] However, during MS/MS fragmentation, the tags are cleaved, releasing the reporter ions. These reporter ions have different masses and their relative intensities in the MS2 spectrum correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.[11]

TMT_Workflow cluster_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis protein_extraction Protein Extraction from multiple samples digestion Protein Digestion (Trypsin) protein_extraction->digestion tmt_labeling Label peptides with isobaric TMT reagents digestion->tmt_labeling combine_samples Combine labeled samples tmt_labeling->combine_samples fractionation Peptide Fractionation (Optional) combine_samples->fractionation lc_msms LC-MS/MS Analysis fractionation->lc_msms data_analysis Data Analysis: Quantify reporter ion intensities lc_msms->data_analysis

Caption: General experimental workflow for a TMT labeling experiment.

The TMT labeling protocol involves a series of precise steps to ensure accurate and reproducible quantification.[13][14]

  • Protein Extraction and Digestion:

    • Extract proteins from each sample to be compared.

    • Quantify the protein concentration in each sample accurately.

    • Reduce and alkylate the proteins to denature them and prepare them for digestion.

    • Digest the proteins into peptides using trypsin.

  • TMT Labeling:

    • Resuspend the dried peptide samples in an appropriate buffer (e.g., TEAB).

    • Add the specific TMT reagent to each sample and incubate to allow the labeling reaction to complete.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Cleanup:

    • Combine the labeled samples in a 1:1 ratio.

    • Clean up the pooled sample to remove excess TMT reagents and other contaminants.

  • Fractionation and LC-MS/MS Analysis:

    • For complex samples, it is often necessary to fractionate the peptide mixture to reduce complexity and improve the depth of proteome coverage.

    • Analyze the fractions by LC-MS/MS. The mass spectrometer is programmed to isolate the isobaric parent ions and then fragment them to generate the reporter ions for quantification.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the intensities of the reporter ions for each peptide.

    • The relative protein abundance across the different samples is determined from the reporter ion intensities.

ParameterValue/RangeReference
Multiplexing Capacity
TMTUp to 11 samples[15]
TMTproUp to 18 samples[15]
Quantitative Accuracy
Ratio CompressionRatios of 1:10 can be measured as ~1:6[16]
Labeling EfficiencyTypically >95%[17]
¹³C Metabolic Tracing

¹³C metabolic tracing is a powerful technique used to map metabolic pathways and quantify metabolic fluxes.[6] This method involves introducing a ¹³C-labeled substrate, most commonly [U-¹³C]-glucose (where all six carbon atoms are ¹³C), into a biological system.[18] As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into downstream metabolites in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.[6]

By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can determine the relative contribution of the labeled substrate to different pathways and calculate the rates of metabolic reactions.[6]

C13_Workflow cluster_labeling Labeling cluster_sampling Sampling and Quenching cluster_analysis Analysis cell_culture Culture cells in medium with 13C-labeled substrate (e.g., 13C-glucose) time_course Collect samples at different time points cell_culture->time_course quenching Quench metabolism rapidly (e.g., cold methanol) time_course->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS or GC-MS Analysis extraction->lc_ms data_analysis Data Analysis: Determine Mass Isotopologue Distribution (MID) lc_ms->data_analysis flux_analysis Metabolic Flux Analysis (MFA) data_analysis->flux_analysis

Caption: General workflow for a ¹³C metabolic tracing experiment.

A successful ¹³C metabolic tracing experiment requires careful attention to experimental conditions and sample handling to accurately capture the metabolic state of the system.[19][20]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., ¹³C-glucose). The concentration of the labeled substrate should be carefully chosen to reflect physiological conditions.

  • Time-Course Sampling and Quenching:

    • Collect cell samples at various time points after the introduction of the labeled substrate to monitor the dynamic incorporation of the label.

    • It is critical to rapidly quench all enzymatic activity at the time of sampling to prevent further metabolism. This is often achieved by washing the cells with ice-cold saline and then adding a cold solvent like methanol (B129727) or acetonitrile.

  • Metabolite Extraction:

    • Extract the metabolites from the quenched cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using LC-MS or GC-MS. The choice of analytical platform depends on the physicochemical properties of the metabolites of interest.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify metabolites and determine their mass isotopologue distributions (MIDs). The MID represents the fractional abundance of each isotopologue for a given metabolite.

    • Use the MID data to perform metabolic flux analysis (MFA) using specialized software. MFA uses mathematical models of metabolic networks to calculate the flux through each reaction.

MetaboliteM+0M+1M+2M+3M+4M+5M+6Reference
Hypothetical MID for Citrate (from [U-¹³C]-glucose) [6]
Fractional Abundance0.100.050.250.150.300.100.05[6]
¹³C Enrichment in Astrocytes (30 min labeling with U-¹³C-glucose)
Number of significantly enriched isotopologue groups193------[21]

Signaling Pathways and Logical Relationships

Stable isotope labeling can be used to investigate the impact of signaling pathways on metabolism. For example, the activation of a growth factor signaling pathway can lead to increased glucose uptake and glycolysis. By using ¹³C-glucose tracing, the increased flux through the glycolytic pathway upon growth factor stimulation can be quantified.

Signaling_Metabolism cluster_signaling Signaling Pathway cluster_metabolism Metabolic Pathway GF Growth Factor Rec Receptor GF->Rec PI3K PI3K/Akt Pathway Rec->PI3K Glut Glucose Transporter (e.g., GLUT1) PI3K->Glut Upregulates Glucose Glucose Glut->Glucose Uptake Glycolysis Glycolysis Glucose->Glycolysis TCA TCA Cycle Glycolysis->TCA Biomass Biomass (Nucleotides, Amino Acids, Lipids) Glycolysis->Biomass TCA->Biomass

Caption: Interaction between a signaling pathway and metabolic pathways.

Conclusion

Metabolic labeling with stable isotopes is an indispensable tool in modern biological and biomedical research. The methodologies described in this guide—SILAC, TMT, and ¹³C metabolic tracing—provide powerful and complementary approaches to investigate the complexities of the proteome and metabolome. By carefully designing and executing these experiments, researchers can gain deep insights into the dynamic processes that govern cellular function in health and disease, thereby accelerating the discovery of new drug targets and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for DL-Leucine-N-FMOC-d10 in Cell Culture Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of DL-Leucine-N-FMOC-d10 in stable isotope labeling by amino acids in cell culture (SILAC), a powerful technique for quantitative proteomics. These protocols are designed to assist researchers in accurately assessing changes in protein abundance, pathway dynamics, and drug interactions.

Introduction to SILAC and Deuterated Leucine (B10760876) Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between different cell populations.[1][2] The methodology involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, isotopically labeled counterpart. In this protocol, we focus on the use of deuterated leucine (DL-Leucine-d10).

Cells cultured in a medium containing "heavy" DL-Leucine-d10 will incorporate this labeled amino acid into all newly synthesized proteins. A control cell population is cultured in a "light" medium with unlabeled leucine. After a specific number of cell divisions, the proteomes of the "heavy" and "light" populations are mixed. The mass difference between the deuterated and non-deuterated leucine-containing peptides allows for their distinct identification and relative quantification by mass spectrometry (MS).[1][2] Complete incorporation of the labeled amino acid is crucial for accurate quantification and is typically achieved after at least five cell doublings.[1][2]

Leucine is an essential amino acid and is particularly useful for SILAC due to its high abundance in proteins, ensuring that a large proportion of tryptic peptides will contain the label, thus providing robust quantification.[3]

Deprotection of this compound for Cell Culture Use

This compound is supplied with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This group must be removed before the amino acid can be used in cell culture media, as the Fmoc group prevents its incorporation into proteins. The following protocol describes a method for the deprotection of this compound in solution.

Materials:

  • This compound

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Sterile, deionized water

  • Rotary evaporator

  • Lyophilizer

  • pH meter

  • 0.22 µm sterile filter

Protocol:

  • Dissolution: Dissolve the this compound in a minimal amount of DMF.

  • Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v). Allow the reaction to proceed at room temperature for 2 hours with gentle stirring. The piperidine acts as a base to cleave the Fmoc group.

  • Removal of DMF and Piperidine: Remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

  • Precipitation of Deprotected Leucine: To the resulting residue, add an excess of cold diethyl ether to precipitate the deprotected DL-Leucine-d10. The dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, will remain in the ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated amino acid. Carefully decant the diethyl ether. Wash the pellet several times with cold diethyl ether to remove any remaining byproducts.

  • Acidification and Purification: Dissolve the washed pellet in a small amount of sterile, deionized water. Acidify the solution to approximately pH 2 with HCl. This step helps to protonate the amino acid and remove any remaining basic impurities.

  • Neutralization: Carefully neutralize the solution to pH 7.0-7.4 with a solution of sodium bicarbonate. Monitor the pH closely.

  • Lyophilization: Freeze the neutralized solution and lyophilize to obtain the purified, deprotected DL-Leucine-d10 as a powder.

  • Sterilization: Before use in cell culture, dissolve the lyophilized DL-Leucine-d10 in sterile water or directly in the leucine-free medium and sterilize by passing it through a 0.22 µm filter.

SILAC Cell Culture Protocol with DL-Leucine-d10

This protocol outlines the steps for metabolic labeling of cells using the prepared deprotected DL-Leucine-d10.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade cell culture medium deficient in L-leucine (e.g., DMEM for SILAC)

  • Dialyzed fetal bovine serum (dFBS)

  • Deprotected DL-Leucine-d10 ("heavy")

  • Unlabeled L-Leucine ("light")

  • Standard cell culture reagents and equipment

Protocol:

  • Media Preparation:

    • Heavy Medium: Prepare the leucine-deficient SILAC medium according to the manufacturer's instructions, supplementing it with dFBS to the desired concentration. Add the sterile, deprotected DL-Leucine-d10 to the final concentration typically used for leucine in that specific medium formulation.

    • Light Medium: Prepare the "light" control medium in the same manner, but supplement it with unlabeled L-Leucine at the same final concentration.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Gradually adapt one population to the "heavy" medium and the other to the "light" medium. This can be done by progressively increasing the ratio of SILAC medium to standard medium over several passages.

    • Continue to culture the cells for at least five to six cell doublings in their respective "heavy" and "light" media to ensure near-complete incorporation of the labeled or unlabeled leucine.[1][2]

  • Experimental Treatment:

    • Once labeling is complete, the two cell populations can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).

  • Cell Harvesting and Lysis:

    • After the experimental treatment, harvest both the "heavy" and "light" cell populations.

    • Count the cells from each population to ensure a 1:1 mixing ratio.

    • Combine the "heavy" and "light" cell pellets.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Sample Preparation for Mass Spectrometry

Following cell lysis, the protein mixture is processed for MS analysis.

Protocol:

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion.

    • In-solution digestion: Reduce the disulfide bonds with dithiothreitol (B142953) (DTT), alkylate the cysteine residues with iodoacetamide (B48618) (IAA), and then digest the proteins into peptides using a protease such as trypsin.

    • In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel reduction, alkylation, and tryptic digestion.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" (containing normal leucine) and "heavy" (containing DL-Leucine-d10) peptides.

Data Analysis

The raw MS data is processed using specialized software (e.g., MaxQuant) to identify and quantify the peptides. The software will calculate the intensity ratios of the "heavy" to "light" peptide pairs, which reflects the relative abundance of the corresponding proteins in the two cell populations.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for SILAC experiments using deuterated leucine.

Table 1: Recommended Concentrations for Leucine in Cell Culture Media

Media TypeTypical Leucine Concentration (mg/L)Typical Leucine Concentration (mM)
DMEM1050.8
RPMI-1640500.38
MEM52.40.4

Note: The exact concentration of DL-Leucine-d10 should match the concentration of L-Leucine in the specific leucine-deficient medium being used.

Table 2: Expected Labeling Efficiency and Incorporation Rates

ParameterTypical ValueReference
Number of Cell Doublings for >95% Incorporation 5-6[1][2]
Expected Mass Shift per Leucine-d10 Residue +10 Da
Typical Labeling Efficiency >97%

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for SILAC using DL-Leucine-d10

SILAC_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture cluster_sample_processing Sample Processing cluster_analysis Analysis Deprotection Fmoc Deprotection of This compound Purification Purification and Sterilization Deprotection->Purification Media_Prep Prepare 'Heavy' (d10-Leu) and 'Light' (d0-Leu) Media Purification->Media_Prep Cell_Culture Cell Adaptation and Labeling (>5 doublings) Media_Prep->Cell_Culture Treatment Experimental Treatment Cell_Culture->Treatment Harvest Harvest and Mix Cells (1:1) Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: Workflow for quantitative proteomics using DL-Leucine-d10 SILAC.

Diagram 2: Leucine Sensing and the mTORC1 Signaling Pathway

Leucine is a key activator of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Leucine sensing is mediated by the Sestrin proteins, which, in the absence of leucine, inhibit the GATOR2 complex, leading to the inactivation of mTORC1. The binding of leucine to Sestrin relieves this inhibition, allowing for mTORC1 activation.

mTORC1_Pathway Leucine Leucine Sestrin Sestrin Leucine->Sestrin inhibits binding GATOR2 GATOR2 Sestrin->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 activates Rag Rag GTPases GATOR1->Rag inhibits mTORC1 mTORC1 Rag->mTORC1 activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Growth Cell Growth and Proliferation Downstream->Growth promotes

Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.

References

Application Notes and Protocols for Incorporating DL-Leucine-N-FMOC-d10 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of isotopically labeled amino acids into peptides is a powerful technique for a variety of applications in research and drug development, including metabolic tracing, quantitative proteomics, and structural studies. DL-Leucine-N-FMOC-d10 is a deuterated, FMOC-protected racemic mixture of leucine (B10760876) that serves as a versatile building block in solid-phase peptide synthesis (SPPS). The presence of the deuterium-labeled leucine (d10) allows for the differentiation of the synthetic peptide from its endogenous counterparts by mass spectrometry. The use of a racemic (DL) mixture results in the synthesis of a pair of diastereomeric peptides, which can be invaluable for studying stereospecific interactions with biological targets.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using standard Fmoc-based SPPS chemistry. It covers the synthesis workflow, purification of the resulting diastereomers, and analytical characterization.

Data Presentation

The successful incorporation of this compound into a peptide chain and the subsequent purity of the final product are critical for experimental success. While specific yield and purity data for peptides containing this compound are not extensively published, the following tables provide representative data for standard Fmoc-SPPS of a model peptide and the impact of using purified amino acid building blocks on the final peptide purity.

Table 1: Representative Yield and Purity for a Model Peptide Synthesized via Fmoc-SPPS

ParameterValueNotes
Crude Peptide Yield ~70-85%Dependent on peptide sequence and length.
Purity of Crude Peptide 50-70%Varies significantly with sequence and synthesis efficiency.
Purity after RP-HPLC >95%Standard purity for most research applications.
Overall Isolated Yield ~20-40%Post-purification yield.

Note: These are typical values and can vary. The use of a racemic amino acid will result in a crude product containing a mixture of diastereomers, which may affect the apparent purity before separation.

Table 2: Impact of Fmoc-Amino Acid Purity on Final Crude Peptide Purity

Fmoc-Amino Acid SourceCrude Peptide PurityPurity Improvement
Standard Commercial Grade 53.49%N/A
Purified In-House 68.08%>15%

Data adapted from a study on the synthesis of Glucagon, demonstrating that starting with highly pure Fmoc-amino acids significantly improves the purity of the crude peptide product, simplifying downstream purification[1].

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide using manual or automated Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Protocol 3: Coupling of this compound
  • Activation of the Amino Acid:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

    • Allow the activation to proceed for a few minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be optimized depending on the sequence.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT)[2].

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 5: Purification of Diastereomeric Peptides
  • Column: C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 30 minutes) is typically used. The gradient may need to be optimized for the specific peptide diastereomers.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Collect fractions corresponding to the two diastereomeric peaks.

  • Analyze the fractions by mass spectrometry to confirm the identity of the peptides.

  • Pool the pure fractions and lyophilize to obtain the purified diastereomeric peptides.

Visualizations

Experimental Workflows

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Select & Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Next Fmoc-AA-d10 Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemic_SPPS_Workflow Start Start with Resin-Peptide(n-1) Incorporate Incorporate this compound Start->Incorporate Mixture Generation of Diastereomeric Peptide Mixture on Resin Incorporate->Mixture SPPS_Continue Continue SPPS to full length Mixture->SPPS_Continue Cleavage Cleavage from Resin SPPS_Continue->Cleavage Crude Crude Diastereomeric Peptide Mixture Cleavage->Crude HPLC RP-HPLC Separation Crude->HPLC Diastereomer1 Purified Diastereomer 1 (Peptide-L-Leu-d10) HPLC->Diastereomer1 Diastereomer2 Purified Diastereomer 2 (Peptide-D-Leu-d10) HPLC->Diastereomer2 Analysis Mass Spec Confirmation Diastereomer1->Analysis Diastereomer2->Analysis

Caption: Workflow for SPPS using a racemic amino acid.

Signaling Pathway

Peptides containing D-amino acids, such as analogs of Substance P, can act as antagonists or biased agonists at G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a GPCR, such as the neurokinin-1 receptor (NK-1R) for Substance P, which can be modulated by D-amino acid-containing peptide analogs.[3][4]

GPCR_Signaling cluster_membrane Cell Membrane GPCR G Protein-Coupled Receptor (e.g., NK-1R) G_protein Heterotrimeric G Protein (Gα, Gβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulation Ligand Peptide Ligand (e.g., Substance P analog with D-Leu) Ligand->GPCR Binding Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: Simplified GPCR signaling pathway modulated by peptide analogs.

Conclusion

The incorporation of this compound into synthetic peptides is a straightforward process using standard Fmoc-SPPS protocols. The primary challenge lies in the purification of the resulting diastereomeric peptides, which can be effectively achieved using reversed-phase HPLC. The use of this deuterated, racemic amino acid provides a powerful tool for researchers in various fields, enabling detailed studies of peptide metabolism, protein-peptide interactions, and the stereospecificity of biological processes. The protocols and data presented here serve as a comprehensive guide for the successful synthesis and application of peptides containing this compound.

References

Application Note: Measuring Protein Turnover with DL-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The accurate measurement of protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the use of DL-Leucine-d10, a stable isotope-labeled amino acid, in protein turnover studies using the pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) methodology.

DL-Leucine-N-FMOC-d10 is supplied with a fluorenylmethyloxycarbonyl (FMOC) protecting group, which must be removed prior to its use in metabolic labeling. This protocol first describes the deprotection of this compound to yield DL-Leucine-d10, which can then be incorporated into newly synthesized proteins. By tracking the incorporation of this "heavy" leucine (B10760876) over time using mass spectrometry, the turnover rates of individual proteins can be precisely quantified.

Principle of the Method

The pSILAC technique involves switching the cell culture medium from a "light" medium containing natural abundance leucine to a "heavy" medium containing DL-Leucine-d10.[1][2][3] As new proteins are synthesized, they will incorporate the heavy-labeled leucine. By collecting cell samples at various time points after the switch and analyzing the proteome by mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio increases over time as more of the protein pool is replaced with newly synthesized, heavy-labeled protein. The rate of this increase is directly proportional to the protein's synthesis rate, and in a steady-state system, the synthesis rate is equal to the degradation rate. From this data, the protein half-life (t½) can be calculated.

Protocols

Part 1: Deprotection of this compound

Materials:

  • This compound

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolve this compound in a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 2 hours to allow for complete removal of the FMOC group.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in DCM and wash with 1M HCl to remove piperidine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude DL-Leucine-d10.

  • Purify the DL-Leucine-d10 by recrystallization or column chromatography.

  • Confirm the purity and identity of the final product by NMR and mass spectrometry.

  • Lyophilize the purified DL-Leucine-d10 to obtain a stable powder for long-term storage at -20°C.

Part 2: Pulsed SILAC (pSILAC) Protocol for Protein Turnover Analysis

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-Leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (light)

  • DL-Leucine-d10 (heavy, deprotected from Part 1)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • C18 desalting columns

  • Mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard "light" DMEM supplemented with 10% dFBS and light L-Leucine at a standard concentration.

    • Ensure cells are in the logarithmic growth phase and have undergone at least five cell divisions to ensure complete labeling of the proteome with light leucine.

  • Pulsed Labeling:

    • At time point zero (t=0), aspirate the light medium, wash the cells twice with pre-warmed PBS.

    • Add the "heavy" medium, which is identical to the light medium but with the light L-Leucine replaced by an equimolar concentration of heavy DL-Leucine-d10.

    • Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points will depend on the expected turnover rates of the proteins of interest.

  • Sample Preparation for Mass Spectrometry:

    • For each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Take an equal amount of protein from each time point (e.g., 50 µg).

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides overnight using trypsin.

    • Desalt the resulting peptide mixtures using C18 columns.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to fragment the most abundant peptides.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the heavy-to-light (H/L) ratios for each peptide.

    • The software will identify peptide pairs that are chemically identical but differ in mass due to the incorporation of d10-Leucine.

    • Calculate the protein H/L ratio by averaging the H/L ratios of its constituent peptides.

    • The fraction of newly synthesized protein (fraction heavy) can be calculated as H / (H + L).

    • Determine the protein turnover rate (k) by fitting the increase in the fraction of heavy-labeled protein over time to a first-order kinetics model.

    • Calculate the protein half-life (t½) using the equation: t½ = ln(2) / k.

Data Presentation

The quantitative data from a pSILAC experiment can be summarized in tables for clear comparison.

Table 1: Example Data for a Single Protein (Protein X) at Different Time Points

Time (hours)Heavy Peptide IntensityLight Peptide IntensityH/L RatioFraction Heavy
001,000,0000.000.00
2150,000850,0000.180.15
4280,000720,0000.390.28
8450,000550,0000.820.45
12580,000420,0001.380.58
24750,000250,0003.000.75

Table 2: Calculated Turnover Rates and Half-Lives for Selected Proteins

ProteinGeneTurnover Rate (k, per hour)Half-life (t½, hours)
Cyclin B1CCNB10.6931.0
GAPDHGAPDH0.02330.1
Histone H3HIST1H3A0.00886.6
Actin, cytoplasmic 1ACTB0.01546.2

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Pulsed Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Adapt cells to 'Light' Medium (with natural Leucine) B Switch to 'Heavy' Medium (with DL-Leucine-d10) A->B t=0 C Harvest cells at multiple time points B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (Trypsin) D->E F Peptide Desalting E->F G LC-MS/MS Analysis F->G H Data Processing (Peptide ID & Quantification) G->H I Calculate H/L Ratios H->I J Determine Turnover Rates & Half-lives I->J

pSILAC Experimental Workflow

metabolic_labeling cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Heavy_Leu DL-Leucine-d10 (Heavy) Amino_Acid_Pool Amino Acid Pool Heavy_Leu->Amino_Acid_Pool Transport Ribosome Ribosome Amino_Acid_Pool->Ribosome Newly_Synthesized_Protein Newly Synthesized Protein (Heavy Labeled) Ribosome->Newly_Synthesized_Protein Translation

Metabolic Labeling Process

mTOR_pathway cluster_degradation Protein Degradation Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Ub_Proteasome Ubiquitin-Proteasome System Protein_Synthesis->Ub_Proteasome balance Protein_Degradation Protein Degradation Ub_Proteasome->Protein_Degradation

mTOR Signaling Pathway

References

Application Notes and Protocols for the Quantification of Leucine using DL-Leucine-N-FMOC-d10 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine (B10760876) is an essential branched-chain amino acid (BCAA) that plays a pivotal role in protein synthesis, energy metabolism, and cellular signaling.[1][2] Its accurate quantification in biological matrices is crucial for research in various fields, including metabolic disorders, sports science, and drug development. Leucine metabolism is intricately linked to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[3] Dysregulation of leucine metabolism has been implicated in conditions such as maple syrup urine disease (MSUD), a rare but serious inherited metabolic disorder.[2]

This application note provides a detailed protocol for the sensitive and accurate quantification of leucine in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with DL-Leucine-N-FMOC-d10 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[4] The protocol employs pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance the chromatographic retention and mass spectrometric detection of leucine.[5]

Principle of the Method

The method involves the following key steps:

  • Sample Preparation: Proteins in the plasma sample are precipitated to release free amino acids.

  • Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard, this compound, is added to the sample.

  • Derivatization: The primary and secondary amine groups of the amino acids, including leucine and the internal standard, are derivatized with FMOC-Cl. This increases their hydrophobicity, leading to better retention on a reversed-phase LC column.

  • LC-MS/MS Analysis: The FMOC-derivatized amino acids are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).

  • Quantification: The concentration of leucine in the sample is determined by comparing the peak area ratio of the analyte (FMOC-Leucine) to the internal standard (this compound) against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • L-Leucine (for calibration standards)

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Borate (B1201080) Buffer (0.5 M, pH 7.9)

  • Human plasma (or other biological matrix of interest)

  • Microcentrifuge tubes

  • LC vials

Equipment
  • Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Agilent)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • Pipettes

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with methanol.

  • Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water.

  • Leucine Calibration Standards: Prepare a series of calibration standards by spiking the Leucine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to cover the expected concentration range in the samples.

  • FMOC-Cl Derivatization Reagent (3 mM): Dissolve FMOC-Cl in acetonitrile. Prepare fresh daily.

Sample Preparation and Derivatization Protocol
  • Protein Precipitation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Addition:

    • To the supernatant, add 10 µL of the this compound internal standard working solution (10 µg/mL).

    • Vortex briefly to mix.

  • Derivatization:

    • Add 50 µL of 0.5 M borate buffer (pH 7.9) to the sample mixture.

    • Add 100 µL of the 3 mM FMOC-Cl derivatization reagent.

    • Vortex immediately and incubate at room temperature for 15 minutes.

  • Sample Finalization:

    • Add 50 µL of 0.1% formic acid in water to stop the reaction and acidify the sample.

    • Vortex to mix.

    • Transfer the final solution to an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
FMOC-Leucine 354.2179.125
This compound (IS) 364.2179.125

Note: The collision energy is a starting point and should be optimized for the specific instrument used. The product ion at m/z 179.1 corresponds to the stable fluorenylmethyloxycarbonyl cation, a characteristic fragment of FMOC-derivatized compounds.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at different concentrations. The results should be summarized in tables for clarity.

Table 1: Calibration Curve for Leucine Quantification

Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.025 ± 0.002102.5
50.128 ± 0.009101.2
100.255 ± 0.01599.8
501.265 ± 0.078100.5
1002.540 ± 0.150101.6
2506.325 ± 0.38099.4
50012.580 ± 0.750100.1
> 0.998

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (µg/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Low QC 1514.8 ± 0.998.76.1
Mid QC 150153.2 ± 7.5102.14.9
High QC 400395.6 ± 21.398.95.4

Visualizations

Leucine_Metabolic_Pathway Leucine Leucine BCAT BCAT Leucine->BCAT Transamination mTORC1 mTORC1 Signaling Leucine->mTORC1 Activates KIC α-Ketoisocaproate BCAT->KIC BCKDH BCKDH KIC->BCKDH Oxidative Decarboxylation Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Energy_Metabolism Energy Metabolism (Acetyl-CoA, Acetoacetate) Isovaleryl_CoA->Energy_Metabolism Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: Simplified overview of the Leucine metabolic pathway.

Experimental_Workflow start Plasma Sample step1 Protein Precipitation (Acetonitrile) start->step1 step2 Add Internal Standard (this compound) step1->step2 step3 Derivatization (FMOC-Cl, Borate Buffer) step2->step3 step4 LC-MS/MS Analysis (Reversed-Phase C18, MRM) step3->step4 end Data Analysis & Quantification step4->end

Caption: Experimental workflow for Leucine quantification.

Internal_Standardization_Principle cluster_sample Sample Processing cluster_analysis LC-MS Analysis Analyte Leucine (Analyte) Analyte_Signal Analyte Signal (Area_A) Analyte->Analyte_Signal IS Leucine-d10 (IS) IS_Signal IS Signal (Area_IS) IS->IS_Signal Ratio Calculate Ratio (Area_A / Area_IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Quantify vs. Calibration Curve Ratio->Quantification

Caption: Principle of internal standardization in LC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of leucine in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard and FMOC derivatization ensures high-quality data for accurate and precise quantification of this essential amino acid.

References

Application Notes and Protocols for Protein Analysis using DL-Leucine-N-FMOC-d10 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. This document provides a detailed, though theoretical, framework for the use of DL-Leucine-N-FMOC-d10 as a chemical labeling agent for the relative quantification of proteins. While FMOC-protected amino acids are staples in solid-phase peptide synthesis, their application as a post-digest chemical labeling reagent for quantitative proteomics is not a standardly documented procedure. The protocols outlined below are therefore a hypothetical workflow based on established principles of N-terminal peptide derivatization. These application notes are intended to serve as a foundational guide for researchers interested in exploring novel labeling strategies.

Principle of the Method

The core of this method lies in the differential labeling of peptide samples with isotopically light (unlabeled) and heavy (this compound) reagents. Following protein extraction and enzymatic digestion, two peptide samples (e.g., control and treated) are derivatized at the N-terminus and at the epsilon-amino group of lysine (B10760008) residues. The "light" sample is labeled with a standard FMOC-leucine, while the "heavy" sample is labeled with this compound. The mass difference of 10 Da, introduced by the deuterated leucine, allows for the direct comparison of peptide intensities in a single mass spectrometry run. The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of that peptide, and by extension, its parent protein in the original samples.

Data Presentation

The following tables represent hypothetical quantitative data to illustrate the expected outcomes of a successful labeling experiment.

Table 1: Labeling Efficiency and Reproducibility

ParameterValue
Labeling Efficiency> 95%
Missed Cleavages (Post-Labeling)< 10%
Coefficient of Variation (CV) for Technical Replicates< 15%
Number of Quantified Peptides> 5,000
Number of Quantified Proteins> 1,000

Table 2: Protein Quantification Summary

Protein IDGene NameDescriptionFold Change (Heavy/Light)p-value
P04637TP53Cellular tumor antigen p532.50.001
P11362EGFREpidermal growth factor receptor-3.20.005
Q9Y243mTORSerine/threonine-protein kinase mTOR1.80.012
P42336MAPK1Mitogen-activated protein kinase 1-2.10.008
Q13541PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha1.50.021

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction
  • Cell Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper in ice-cold PBS. For suspension cells, pellet by centrifugation.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 8 M urea, 2 M thiourea, 4% CHAPS, and 1x protease inhibitor cocktail.

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer. Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford or BCA assay).

Protocol 2: In-Solution Protein Digestion
  • Reduction: To 100 µg of protein lysate, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 3: Peptide Labeling with this compound

Note: This is a hypothetical protocol. Optimization of reaction conditions is critical.

  • Sample Preparation: Aliquot equal amounts of the digested "light" and "heavy" samples.

  • Labeling Reaction:

    • To the "light" sample, add a 10-fold molar excess of FMOC-Leucine-NHS ester dissolved in a suitable organic solvent (e.g., acetonitrile).

    • To the "heavy" sample, add a 10-fold molar excess of this compound-NHS ester.

    • Adjust the pH of the peptide solutions to ~8.5 with a non-primary amine-containing buffer (e.g., borate (B1201080) buffer).

    • Incubate the reactions for 1 hour at room temperature.

  • Quenching: Quench the labeling reaction by adding a primary amine-containing buffer (e.g., Tris buffer) to a final concentration of 50 mM.

  • Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

Protocol 4: Sample Cleanup
  • Desalting: Use a C18 solid-phase extraction (SPE) cartridge to desalt the combined peptide mixture.

  • Elution: Elute the labeled peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

  • Resuspension: Reconstitute the dried peptides in a mass spectrometry-compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid) for analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotope Labeling cluster_analysis Analysis cell_culture Cell Culture (Control & Treated) protein_extraction Protein Extraction cell_culture->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion light_label Light Labeling (FMOC-Leucine) protein_digestion->light_label heavy_label Heavy Labeling (this compound) protein_digestion->heavy_label sample_mixing Sample Mixing (1:1) light_label->sample_mixing heavy_label->sample_mixing sample_cleanup Sample Cleanup (SPE) sample_mixing->sample_cleanup ms_analysis LC-MS/MS Analysis sample_cleanup->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: Experimental workflow for quantitative proteomics using this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Analysis EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR P70S6K p70S6K mTOR->P70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Protein_Synthesis Protein Synthesis P70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: A representative signaling pathway (PI3K-AKT-mTOR) often studied by quantitative proteomics.

Application Note: High-Confidence SILAC Data Analysis for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2][3] This application note provides a detailed protocol for conducting SILAC experiments using heavy leucine (B10760876) (L-Leucine-d10) and outlines a comprehensive data analysis workflow using leading software platforms. Methodologies for cell culture, sample preparation, mass spectrometry, and data processing are detailed for researchers, scientists, and drug development professionals. The focus is on generating high-quality, reproducible quantitative data and presenting it in a clear, structured format suitable for interpretation and publication.

Introduction

SILAC enables the relative quantification of thousands of proteins between different cell populations by metabolically incorporating "heavy" stable-isotope labeled amino acids into one population and growing a control population in "light" media containing the natural amino acid.[2][3] Because the cell populations are mixed at an early stage, the SILAC methodology minimizes sample handling errors and improves quantitative accuracy.[4][5]

This protocol focuses on the use of deuterated L-Leucine (L-Leucine-d10) as the "heavy" amino acid. Leucine is an essential amino acid, ensuring its incorporation into newly synthesized proteins across the proteome.[3][6] The resulting mass shift in peptides containing heavy leucine allows for their distinction and relative quantification by high-resolution mass spectrometry.[5]

Key applications for this workflow include:

  • Profiling protein expression changes in response to drug treatment.

  • Investigating cellular signaling pathways.[1][7]

  • Identifying protein-protein interaction partners.[8]

  • Studying post-translational modifications.[1]

The subsequent data analysis is critical for extracting meaningful biological insights. This note details workflows for popular software packages such as MaxQuant, Proteome Discoverer, and Skyline, which are well-suited for SILAC data analysis.[9][10][11]

Experimental Design & Protocols

A typical duplex SILAC experiment involves two cell populations: a "light" control group and a "heavy" experimental group. The workflow can be expanded to a triplex experiment by using another isotopic version of an amino acid.[12]

SILAC Labeling Protocol

Objective: To achieve >95% incorporation of heavy L-Leucine-d10 into the proteome of the experimental cell line.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-Leucine and L-Arginine/L-Lysine.

  • "Light" L-Leucine (unlabeled).

  • "Heavy" L-Leucine (e.g., L-Leucine-d10).

  • Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled amino acids.

  • Mammalian cell line of interest (e.g., HeLa, HEK293T).

  • Standard cell culture reagents and equipment.

Procedure:

  • Media Preparation: Prepare "Light" and "Heavy" SILAC media by supplementing the deficient base medium with either light L-Leucine or heavy L-Leucine-d10 at the standard concentration. Also supplement with light L-Arginine and L-Lysine. Add dFBS to a final concentration of 10%.

  • Cell Adaptation: Culture the cells in the "Heavy" medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid.[6][13] The "Light" population is cultured in parallel in the "Light" medium.

  • Incorporation Check (Optional but Recommended): After 5 doublings, harvest a small aliquot of cells from the "Heavy" culture. Extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% labeling efficiency.

  • Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug compound, growth factor) to the "Heavy" cell population. The "Light" population serves as the untreated or vehicle control.

  • Cell Harvest: Following treatment, wash the cells with ice-cold PBS and harvest using a cell scraper or by dissociation.

  • Sample Mixing: Determine the protein concentration of both "Light" and "Heavy" cell lysates. Mix the lysates in a 1:1 protein ratio. This mixed sample is now ready for downstream processing.

Protein Digestion Protocol (In-Solution)

Objective: To digest the combined protein lysate into peptides suitable for LC-MS/MS analysis.

Materials:

  • Urea (B33335) (8M in 50 mM Tris-HCl).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (MS-grade).

  • Formic Acid (FA).

  • C18 solid-phase extraction (SPE) cartridges.

Procedure:

  • Lysis and Denaturation: Resuspend the mixed cell pellet in 8M Urea lysis buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 55 mM and incubate for 20 minutes at room temperature in the dark to alkylate cysteine residues.

  • Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl to reduce the urea concentration to 2M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.

  • Lyophilization: Dry the purified peptides using a vacuum concentrator and store at -80°C until LC-MS/MS analysis.

Data Acquisition and Analysis

LC-MS/MS Acquisition

The digested peptides are reconstituted and analyzed on a high-resolution Orbitrap-based mass spectrometer.[14] A typical data-dependent acquisition (DDA) method is used, where the most intense precursor ions from a full MS1 scan are selected for fragmentation (MS2).

Data Analysis Software Workflow

Several software packages can process SILAC data. MaxQuant is a popular free option, while Proteome Discoverer is a comprehensive commercial platform from Thermo Fisher Scientific.[10][15] Skyline is a powerful tool for visualizing and analyzing targeted proteomics data but also supports SILAC experiments.[16][17]

Core Analysis Steps:

  • RAW File Processing: The raw data files from the mass spectrometer are loaded into the software.

  • Peptide/Protein Identification: MS2 spectra are searched against a protein database (e.g., UniProt) to identify peptide sequences.

  • SILAC Pair Detection: The software identifies peptide pairs consisting of a "light" and a "heavy" leucine-containing peptide.

  • Quantification: The extracted ion chromatograms (XICs) for each peptide pair are used to calculate a "Heavy/Light" (H/L) ratio based on the peak areas.

  • Protein Ratio Calculation: Ratios from multiple peptides are combined to calculate a final H/L ratio for each protein.

  • Statistical Analysis: Data is filtered for high-confidence identifications and quantifications. Statistical tests are applied to determine the significance of protein expression changes.

Below is a generalized workflow diagram applicable to most SILAC analysis software.

SILAC_Workflow raw_data RAW Data Files (.raw) identification Peptide Identification (Database Search) raw_data->identification quantification SILAC Quantification (H/L Ratio Calculation) identification->quantification protein_ratios Protein Grouping & Ratio Calculation quantification->protein_ratios normalization Data Normalization filtering Filtering & Validation (FDR, Score) normalization->filtering stats Statistical Analysis (t-test, ANOVA) filtering->stats protein_ratios->normalization results Final Protein List (Quantified Proteins) stats->results

Caption: Generalized workflow for SILAC data analysis.

Data Presentation

Quantitative proteomics data should be presented in a clear and standardized format to facilitate interpretation and comparison across studies.[18][19]

Protein Quantification Table

The primary output is a table listing all identified and quantified proteins. Key columns should include:

  • Protein Accession: A unique identifier (e.g., UniProt ID).

  • Gene Name: The official gene symbol.

  • Protein Description: A brief description of the protein function.

  • # Peptides: The number of unique peptides identified for that protein.

  • H/L Ratio: The calculated heavy-to-light ratio.

  • Log2(H/L Ratio): The log2 transformed ratio, which is useful for symmetrical representation of up- and down-regulation.

  • p-value / q-value: Statistical significance of the observed change.

  • Intensity: A measure of the overall protein abundance.

Table 1: Example of a SILAC Quantitative Data Summary

Protein AccessionGene Name# PeptidesH/L RatioLog2(H/L)p-valueIntensity (Light)
P04637TP53122.151.100.0051.5E+08
P60709ACTB251.020.030.8908.9E+09
P06733EGFR184.502.170.0012.3E+07
Q06609MAPK1150.48-1.060.0125.4E+08
Visualization of Signaling Pathways

SILAC is frequently used to study changes in signaling pathways.[1][7] Visualizing the quantitative data in the context of a known pathway can provide powerful biological insights. The diagram below illustrates a simplified growth factor signaling cascade where protein abundance changes, as measured by SILAC, are color-coded.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (Ligand) EGFR EGFR Log2(H/L) = 2.17 GF->EGFR GRB2 GRB2 Log2(H/L) = 1.85 EGFR->GRB2 P SOS1 SOS1 Log2(H/L) = 1.50 GRB2->SOS1 RAS RAS Log2(H/L) = 0.10 SOS1->RAS RAF RAF Log2(H/L) = 0.05 RAS->RAF MEK MEK Log2(H/L) = -0.95 RAF->MEK P ERK ERK (MAPK1) Log2(H/L) = -1.06 MEK->ERK P TF Transcription Factors ERK->TF P

Caption: Example growth factor signaling pathway with SILAC data.

Conclusion

References

Application Notes and Protocols for DL-Leucine-N-FMOC-d10 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of DL-Leucine-N-FMOC-d10, a deuterium-labeled internal standard, in metabolomics research. Detailed protocols for its application in quantitative analysis, metabolic flux analysis, and biomarker discovery are provided, alongside data presentation and visualization to facilitate experimental design and execution.

Application 1: Quantitative Amino Acid Analysis using Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the accurate quantification of leucine (B10760876) and other amino acids in complex biological matrices.[1][2][3][4] Its stable isotope label ensures that it mimics the behavior of the endogenous analyte during sample preparation and analysis, correcting for variability in extraction efficiency, derivatization yield, and mass spectrometric response.[3][4] The FMOC (9-fluorenylmethoxycarbonyl) group enhances chromatographic retention and provides a site for sensitive UV or fluorescence detection, while the d10 label allows for clear mass differentiation from the unlabeled analyte in mass spectrometry.[5][6][7]

Experimental Protocol: Quantitative Analysis of Leucine in Plasma

This protocol outlines the steps for the quantification of leucine in plasma samples using this compound as an internal standard with LC-MS/MS.

1. Materials:

  • This compound

  • Leucine standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Borate (B1201080) buffer (0.2 M, pH 10.0)

  • 1-Adamantanamine (ADAM) solution (300 mM in 1:1 water/acetonitrile)

  • FMOC-Cl solution (15 mM in acetonitrile)

  • Plasma samples

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous leucine levels, e.g., 50 µM).

  • Deproteinize the sample by adding 400 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

3. FMOC Derivatization:

  • Reconstitute the dried extract in 300 µL of water.

  • Add 600 µL of 0.2 M borate buffer (pH 10.0).[6]

  • Add 600 µL of 15 mM FMOC-Cl solution in acetonitrile.[6]

  • Vortex and let the reaction proceed for 5 minutes at room temperature.[6]

  • Stop the reaction by adding 600 µL of 300 mM ADAM solution.[6]

  • Vortex and let it react for 1 minute.[6]

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-3 min: 28% B

    • 3-27 min: 28-45% B

    • 27-32 min: 45-100% B

    • 32-37 min: 100% B

    • 37-39 min: 100-28% B

    • 39-47 min: 28% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Leucine-FMOC: Precursor ion > Product ion (to be determined by infusion of standard).

    • This compound: Precursor ion > Product ion (to be determined by infusion of standard).

5. Data Analysis:

  • Create a calibration curve using known concentrations of leucine standard spiked with the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of leucine in the plasma samples by interpolating from the calibration curve.

Quantitative Data Summary

The following table represents typical data obtained from a quantitative analysis of leucine in plasma samples from a control and a treatment group using this compound as an internal standard.

Sample IDGroupLeucine Peak AreaThis compound Peak AreaPeak Area Ratio (Leucine/IS)Leucine Concentration (µM)
CTRL-01Control1.25E+062.50E+055.00125.0
CTRL-02Control1.30E+062.60E+055.00125.0
CTRL-03Control1.20E+062.40E+055.00125.0
TREAT-01Treatment1.80E+062.40E+057.50187.5
TREAT-02Treatment1.95E+062.60E+057.50187.5
TREAT-03Treatment1.88E+062.50E+057.52188.0

Application 2: Metabolic Flux Analysis

Stable isotope tracers like deuterated leucine are instrumental in metabolic flux analysis (MFA), a powerful technique to investigate the flow of metabolites through a metabolic network.[5][8] By introducing DL-Leucine-d10 into a biological system, researchers can trace the incorporation of the deuterium (B1214612) label into downstream metabolites, providing insights into pathway activity and regulation. The FMOC derivatization can be used post-extraction to enhance the analytical detection of the labeled metabolites.

Experimental Protocol: Tracing Leucine Metabolism in Cultured Cells

This protocol describes a general workflow for a metabolic flux experiment using DL-Leucine-d10 in cell culture.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of DL-Leucine-d10 (the unlabeled leucine should be replaced with the labeled version).

  • Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled leucine.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract under nitrogen.

3. Sample Preparation and Analysis (FMOC Derivatization and LC-MS/MS):

  • Follow the FMOC derivatization protocol as described in Application 1, Section 3.

  • Analyze the samples using LC-MS/MS, monitoring for the mass shifts in downstream metabolites that would indicate the incorporation of deuterium atoms from DL-Leucine-d10.

Leucine Metabolic Pathway

Leucine_Metabolism Leucine DL-Leucine-d10 KIC α-Ketoisocaproate-d10 Leucine->KIC BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCAT AcetylCoA Acetyl-CoA-dx KIC->AcetylCoA BCKDH HMGCoA HMG-CoA-dx KIC->HMGCoA Acetoacetate Acetoacetate-dx TCA TCA Cycle AcetylCoA->TCA HMGCoA->Acetoacetate HMGCoA->AcetylCoA

Caption: Simplified metabolic fate of deuterated leucine.

Application 3: Biomarker Discovery

In untargeted metabolomics studies for biomarker discovery, the use of a robust internal standard is crucial for data quality and the reliable identification of differentially expressed metabolites.[9][10] this compound can be added to all samples at the beginning of the workflow to normalize the data and aid in the identification of leucine and related compounds.

Experimental Workflow: Untargeted Metabolomics for Biomarker Discovery

Biomarker_Discovery cluster_0 Sample Collection & Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation Sample_Collection Biological Samples (e.g., Plasma, Urine) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Extraction Metabolite Extraction IS_Spiking->Extraction Derivatization FMOC Derivatization Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Peak_Picking Peak Picking & Alignment LCMS->Peak_Picking Normalization Normalization to Internal Standard Peak_Picking->Normalization Stats Statistical Analysis (e.g., t-test, PCA) Normalization->Stats Biomarker_ID Putative Biomarker Identification Stats->Biomarker_ID Validation Biomarker Validation (Targeted Assay) Biomarker_ID->Validation

Caption: Workflow for biomarker discovery using an internal standard.

References

Step-by-Step Guide to the Deprotection of Fmoc from DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from deuterated DL-Leucine (DL-Leucine-N-FMOC-d10). The protocol is designed for researchers in various fields, including peptide synthesis, drug discovery, and metabolic research, who utilize isotopically labeled amino acids.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality of amino acids in solid-phase peptide synthesis (SPPS) and other organic synthesis applications. Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically using a secondary amine such as piperidine (B6355638).[1] This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups remain intact.

DL-Leucine-d10 is a deuterated analog of the essential amino acid leucine (B10760876), where the ten hydrogen atoms on the side chain have been replaced with deuterium (B1214612). Isotopically labeled amino acids are invaluable tools in quantitative proteomics, metabolic flux analysis, and as internal standards in mass spectrometry-based assays. The Fmoc-protected form, this compound, allows for the incorporation of this labeled residue into peptide sequences or other molecules.

This guide details a standard and reliable protocol for the deprotection of this compound. It also includes methods for monitoring the reaction progress and characterizing the final product to ensure high purity and yield.

Deprotection Mechanism

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A base, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring. This initiates an elimination reaction, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the amino acid as a carbamic acid, which subsequently decarboxylates. The liberated DBF is a reactive electrophile and is trapped by the excess piperidine to form a stable adduct.[1]

Experimental Protocol

This protocol describes the deprotection of this compound in a solution phase.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in N,N-dimethylformamide (DMF). A typical concentration is in the range of 0.1 M.

    • Purge the flask with an inert gas (argon or nitrogen).

    • Place the flask on a magnetic stirrer.

  • Deprotection Reaction:

    • To the stirred solution, add piperidine to a final concentration of 20% (v/v).

    • Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes. For sterically hindered amino acids or in cases of aggregation, longer reaction times may be necessary.[2] However, for leucine, deprotection is generally efficient even at shorter times.[3]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC: Spot the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting material spot and the appearance of the product spot (at a lower Rf value) indicates reaction completion.

    • HPLC: Inject a small aliquot of the reaction mixture into an HPLC system equipped with a C18 column. Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether to precipitate the deprotected DL-Leucine-d10. The dibenzofulvene-piperidine adduct is soluble in ether.

    • Collect the precipitated product by filtration or centrifugation.

    • Wash the solid product with cold diethyl ether to remove any remaining impurities.

    • Dry the purified DL-Leucine-d10 under vacuum.

Quantitative Data

The efficiency of Fmoc deprotection can be monitored quantitatively by UV-Vis spectroscopy. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[4][5] By measuring the absorbance of the reaction solution, the extent of deprotection can be calculated. The kinetics of Fmoc deprotection for Fmoc-L-Leucine have been studied, and the reaction is generally rapid.

ReagentConcentrationAmino AcidDeprotection TimeEfficiencyReference
Piperidine20% in DMFFmoc-L-Leucine-OH3 min~80%[6]
Piperidine20% in DMFFmoc-L-Leucine-OH7 min>95%[6]
Piperidine20% in DMFFmoc-L-Leucine-OH10 min~100%[6]
4-Methylpiperidine20% in DMFFmoc-L-Leucine-OH7 min>95%[6]
Piperazine10% in 9:1 DMF/ethanolFmoc-L-Leucine-OH7 min>95%[6]

Note on Isotopic Effects: The deprotection of this compound is not expected to exhibit a significant kinetic isotope effect. The rate-determining step of the Fmoc deprotection is the abstraction of a proton from the C9 position of the fluorene ring. Since the deuterium atoms in this compound are located on the leucine side chain, which is remote from the reaction center, any influence on the reaction rate would be a secondary kinetic isotope effect. Secondary kinetic isotope effects are typically small, especially for isotopic substitutions not directly adjacent to the reacting bond, and are therefore unlikely to significantly alter the reaction kinetics compared to the non-deuterated analog.

Analytical Characterization of Deprotected DL-Leucine-d10

1. High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Dissolve a small amount of the final product in the mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 214 nm.

  • Expected Outcome: A single major peak corresponding to DL-Leucine-d10. The absence of a peak corresponding to the starting material (Fmoc-DL-Leucine-d10) confirms complete deprotection.

2. Mass Spectrometry (MS)

  • Protocol:

    • Dissolve the sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Outcome: The protonated molecular ion [M+H]⁺ for DL-Leucine-d10 should be observed at m/z 142.16. The mass of non-deuterated leucine is 131.17 g/mol , so the expected mass for the d10 isotopologue is approximately 141.23 g/mol . The protonated ion would be around m/z 142.24. Collision-induced dissociation (CID) of the parent ion will lead to characteristic fragment ions. A common fragmentation is the loss of the carboxylic acid group, resulting in an immonium ion.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

  • Expected Outcome: The ¹H NMR spectrum of deprotected DL-Leucine-d10 will show signals corresponding to the α-proton and the NH₂ protons. The signals corresponding to the leucine side chain protons will be absent due to deuteration. The complex multiplet signals from the fluorenyl group of the starting material will also be absent. The expected chemical shifts for the α-proton of leucine in D₂O is around 3.7 ppm.

Workflow and Signaling Pathway Diagrams

Fmoc_Deprotection_Workflow cluster_0 Reaction cluster_1 Monitoring cluster_2 Work-up cluster_3 Analysis Start This compound in DMF Add_Reagent Add 20% Piperidine in DMF Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC/HPLC React->Monitor Evaporate Remove Solvent (Rotary Evaporator) Monitor->Evaporate Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Isolate Filter and Wash Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry Final_Product Purified DL-Leucine-d10 Dry->Final_Product Analyze Characterize by HPLC, MS, NMR Final_Product->Analyze

Caption: Experimental workflow for the deprotection of Fmoc from this compound.

Deprotection_Mechanism Fmoc_Leu Fmoc-NH-R Intermediate Carbanion Intermediate Fmoc_Leu->Intermediate + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-R (Deprotected Leucine) Intermediate->Free_Amine + H+ DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Troubleshooting

IssuePossible CauseSolution
Incomplete Deprotection Insufficient reaction time.Increase the reaction time and monitor by TLC/HPLC.[2]
Degraded piperidine.Use freshly opened or distilled piperidine.
Steric hindrance or peptide aggregation (in SPPS).For solid-phase synthesis, consider using a stronger base cocktail (e.g., with DBU) or chaotropic agents.
Low Yield Product loss during work-up.Ensure complete precipitation with diethyl ether. Minimize transfer losses.
Side reactions.Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Product Impurity Incomplete removal of the DBF-piperidine adduct.Wash the product thoroughly with diethyl ether.
Residual DMF.Ensure complete removal of DMF on the rotary evaporator.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Leucine-N-FMOC-d10 for SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Leucine-N-FMOC-d10 for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: Can I add this compound directly to my SILAC cell culture medium?

No, this compound is a protected amino acid and is not suitable for direct use in cell culture. Two critical modifications are required before it can be used for SILAC:

  • Removal of the Fmoc protecting group: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group must be chemically removed to make the amino group of leucine (B10760876) available for protein synthesis.

  • Addressing the DL-racemic mixture: DL-Leucine is a mixture of two isomers: D-Leucine and L-Leucine. Mammalian cells primarily incorporate the L-isomer into newly synthesized proteins. Therefore, the presence of the D-isomer must be accounted for in your experimental design.

Q2: How do I remove the Fmoc group from this compound?

The Fmoc group is typically removed under basic conditions using a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). A detailed protocol for the deprotection of this compound in solution is provided in the "Experimental Protocols" section below.

Q3: What are the implications of using a DL-racemic mixture of leucine for SILAC?

Since only L-Leucine is incorporated into proteins, you will need to use at least double the molar concentration of the DL-mixture to achieve the desired concentration of L-Leucine-d10 in your SILAC medium. While high concentrations of some D-amino acids can have inhibitory effects on cell growth, D-leucine is generally considered to have low toxicity in most cell lines. However, it is always recommended to perform a dose-response experiment to assess the impact on your specific cell line's viability and growth rate.

Q4: What is the recommended concentration of heavy L-Leucine for SILAC experiments?

The optimal concentration of heavy L-Leucine can vary depending on the cell line and the specific formulation of the base medium. It is crucial to supplement the SILAC medium with a concentration of heavy L-Leucine that is at least equivalent to, or slightly higher than, the concentration in the corresponding "light" medium to ensure efficient protein synthesis and prevent amino acid starvation.

Data Presentation

Table 1: Recommended L-Leucine Concentrations in Common Cell Culture Media

Media TypeStandard L-Leucine Concentration (mg/L)Molar Concentration (mM)
DMEM1050.8
RPMI-164050[1]0.38[1]
MEM520.4
F-12390.3

Note: Always refer to the specific formulation of your base medium to determine the exact concentration of L-Leucine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Incorporation of Heavy Leucine 1. Incomplete removal of the Fmoc protecting group.2. Insufficient concentration of L-Leucine-d10 in the SILAC medium.3. Insufficient duration of cell culture in heavy medium (less than 5-6 cell doublings).[2][3]4. Presence of "light" leucine from non-dialyzed serum or other supplements.1. Ensure complete deprotection by following the provided protocol and verifying the product.2. Double the molar concentration of the deprotected DL-Leucine-d10 to account for the D-isomer.3. Extend the cell culture period in heavy medium to allow for complete protein turnover.4. Use dialyzed fetal bovine serum (FBS) and ensure all other media components are free of "light" leucine.
Reduced Cell Viability or Growth Rate 1. Toxicity from residual deprotection reagents (piperidine, DMF).2. High concentration of D-Leucine-d10.3. Amino acid imbalance in the custom SILAC medium.1. Ensure thorough purification of the deprotected L-Leucine-d10 to remove all traces of piperidine and its byproducts.2. Perform a dose-response experiment to determine the optimal concentration of heavy leucine for your cell line. Consider using a purified L-Leucine-d10 source if available.3. Ensure that the concentrations of all essential amino acids in your SILAC medium are sufficient to support normal cell growth.
Unexpected Mass Shifts in Mass Spectrometry Data 1. Incomplete incorporation leading to a mix of light and heavy peptides.2. Contamination with "light" leucine.1. Verify the incorporation efficiency before starting the main experiment. Aim for >97% incorporation.2. Use high-purity reagents and dialyzed serum.

Mandatory Visualization

Deprotection_Workflow Workflow for Preparing L-Leucine-d10 for SILAC cluster_0 Deprotection cluster_1 Purification cluster_2 Media Preparation A This compound B Dissolve in DMF A->B C Add Piperidine (20%) B->C D Incubate at RT C->D E Deprotected DL-Leucine-d10 + Dibenzofulvene-piperidine adduct D->E F Evaporate Solvent E->F G Acidify with HCl F->G H Wash with Diethyl Ether G->H I Dry Purified Product H->I J DL-Leucine-d10 HCl salt I->J K Dissolve in Water/PBS J->K L Sterile Filter K->L M Add to Leucine-free SILAC Medium L->M N Supplement with Dialyzed FBS M->N O Heavy SILAC Medium N->O SILAC_Workflow General SILAC Experimental Workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Preparation & Analysis A Population 1: 'Light' Medium (e.g., natural L-Leucine) C Culture for >5 Doublings A->C B Population 2: 'Heavy' Medium (e.g., L-Leucine-d10) B->C D Apply Differential Treatment C->D E Harvest Cells D->E F Combine Cell Populations (1:1 ratio) E->F G Cell Lysis & Protein Extraction F->G H Protein Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis & Quantification I->J Troubleshooting_Tree Troubleshooting Low Leucine Incorporation in SILAC A Low Incorporation Efficiency (<97%) B Check Culture Duration A->B Sufficient Culture Time? C Check Heavy Leucine Concentration B->C Yes E Culture for at least 5-6 doublings B->E No D Check for 'Light' Leucine Contamination C->D Yes F Increase L-Leucine-d10 concentration. Did you account for the D-isomer? C->F No G Use dialyzed FBS and high-purity reagents D->G No H Check Deprotection of Fmoc-Leucine D->H Yes I Re-run deprotection and purification protocol H->I Incomplete

References

Troubleshooting poor peptide identification with DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Leucine-N-FMOC-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during peptide synthesis and mass spectrometry analysis when using this deuterated, racemic amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated and protected form of the amino acid leucine (B10760876). It is used in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a peptide sequence. The key features are:

  • DL-Leucine: It is a racemic mixture of both D- and L-isomers of leucine. This will result in the synthesis of diastereomeric peptides.

  • N-FMOC: The N-terminus is protected by a fluorenylmethyloxycarbonyl (FMOC) group, which is a standard protecting group in SPPS that is removed with a mild base.

  • d10: The leucine side chain is labeled with 10 deuterium (B1214612) atoms, creating a stable isotope tag for use in quantitative proteomics and as an internal standard in mass spectrometry-based assays.

Q2: What are the storage and handling recommendations for this compound?

A2: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at +2°C to +8°C.

  • Environment: Store in a desiccated environment to prevent hydrolysis.

  • Light: Protect from light.

  • Handling: Always use fresh, high-purity reagents and sterile consumables when handling the compound to avoid contamination.

Q3: Why am I seeing two peaks for my peptide in the chromatogram?

A3: The use of this compound will result in the synthesis of two diastereomers of your peptide. Diastereomers have different physical properties and can often be separated by reverse-phase chromatography, leading to two distinct peaks. This is an expected outcome of using a racemic mixture.

Q4: How does the d10 label affect the mass of my peptide?

A4: The d10 label adds 10 atomic mass units to the mass of the leucine residue compared to the unlabeled leucine. When calculating the expected mass of your peptide, you must account for this mass shift.

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide Product

Low peptide yield is a common issue in solid-phase peptide synthesis. The following table outlines potential causes and recommended actions.

Potential Cause Symptoms Recommended Action
Incomplete FMOC Deprotection No increase in resin weight after coupling; mass spectrometry of a cleaved aliquot shows a truncated peptide.Increase the deprotection time with 20% piperidine (B6355638) in DMF. For "difficult" sequences, consider using a stronger base cocktail, such as 2% DBU and 2% piperidine in DMF.
Poor Coupling Efficiency A positive Kaiser test after the coupling step indicates free amines on the resin. Mass spectrometry shows deletion sequences (missing the d10-leucine).Double-couple the this compound. Use a more efficient coupling reagent like HATU or HCTU. Consider heating the coupling reaction.
Peptide Aggregation The resin beads clump together; slow solvent flow during washing steps.Use a resin with a lower substitution level. Incorporate a chaotropic salt or switch to a more polar solvent to disrupt secondary structures.
Side Reactions Mass spectrometry reveals byproducts with unexpected masses, such as diketopiperazine formation (loss of a dipeptide from the N-terminus).If the C-terminal amino acid is proline or glycine, consider coupling a dipeptide to avoid diketopiperazine formation.
Issue 2: Poor or No Peptide Identification in Mass Spectrometry

Difficulty in identifying the synthesized peptide via mass spectrometry can arise from several factors related to both the sample and the data analysis parameters.

Potential Cause Symptoms Recommended Action
Incorrect Mass Spectrometry Software Settings The search engine (e.g., Mascot, Sequest) fails to identify the peptide, or provides a very low score.Ensure that the mass modification for d10-Leucine (+10 Da) is correctly defined in your search parameters as a variable modification.
Presence of Diastereomers The mass spectrum is complex, with multiple precursor ions and fragment series that the software struggles to assign to a single peptide.Analyze the data for two co-eluting species with the same mass. If possible, configure your software to search for diastereomeric pairs.
Altered Fragmentation Pattern The fragmentation spectrum does not match the predicted spectrum for the unlabeled peptide.Manually inspect the spectrum for characteristic fragment ions of leucine, accounting for the +10 Da mass shift. Use a fragment ion calculator to predict the masses of the deuterated fragments.
Contamination The mass spectrum is dominated by signals from contaminants like keratins or polymers.Follow best practices for sample handling to avoid contamination, including wearing powder-free gloves and using clean reagents and consumables.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS

This protocol outlines a standard manual coupling procedure for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • FMOC Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the FMOC protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of a coupling reagent (e.g., HCTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Mass Spectrometry Data Analysis Configuration

To correctly identify a peptide containing this compound, your mass spectrometry search software must be configured to account for the mass modification.

  • Define the Modification:

    • In your search engine's modification settings (e.g., Mascot, Sequest), create a new modification.

    • Name: d10-Leucine

    • Residue: Leucine (L)

    • Monoisotopic Mass Shift: +10.062777 Da (for 10 x ²H)

    • Average Mass Shift: +10.0742 Da

    • Specificity: Specify that this modification can occur at any Leucine residue.

  • Set as a Variable Modification: In your search parameters, select "d10-Leucine" as a variable modification. This tells the software to consider both the labeled and unlabeled forms of leucine-containing peptides.

  • Precursor and Fragment Mass Tolerance: Use a narrow mass tolerance for high-resolution instruments (e.g., 10 ppm for precursor ions, 0.02 Da for fragment ions) to improve identification accuracy.

  • Consider Diastereomers: Be aware that you may see two chromatographic peaks for your peptide. Process each peak separately for identification and fragmentation analysis.

Data Presentation

When troubleshooting coupling efficiency, it is useful to compare the performance of this compound to the standard, non-deuterated L-Leucine-N-FMOC. The following table provides a template for presenting such comparative data.

Parameter L-Leucine-N-FMOC This compound
Coupling Time 2 hours2 hours
Equivalents of Amino Acid 33
Coupling Reagent HCTUHCTU
Kaiser Test Result (after 1st coupling) Negative (Yellow)Positive (Blue)
Number of Couplings Required 12
Final Peptide Purity (by HPLC) >95%>90% (sum of two diastereomers)

Visualizations

Troubleshooting Workflow for Poor Peptide Identification

TroubleshootingWorkflow start Poor Peptide Identification synthesis_check Review Synthesis Data start->synthesis_check ms_check Review MS Data start->ms_check software_check Review Software Settings start->software_check low_yield Low Yield or Truncated Peptides? synthesis_check->low_yield complex_spectra Complex or Unrecognized Spectra? ms_check->complex_spectra no_id No or Low Score ID? software_check->no_id low_yield->ms_check No optimize_synthesis Optimize Synthesis Protocol (e.g., double coupling) low_yield->optimize_synthesis Yes complex_spectra->software_check No analyze_diastereomers Analyze for Diastereomers (two co-eluting peaks) complex_spectra->analyze_diastereomers Yes check_fragmentation Check Fragmentation Pattern (manual inspection for d10 shifts) complex_spectra->check_fragmentation Yes configure_mods Configure d10-Leucine Modification (+10.06 Da) no_id->configure_mods Yes end Successful Identification no_id->end No, consult specialist optimize_synthesis->end analyze_diastereomers->end check_fragmentation->end configure_mods->end

Caption: A logical workflow for troubleshooting poor peptide identification.

Conceptual Representation of Diastereomer Formation

DiastereomerFormation cluster_synthesis Solid-Phase Peptide Synthesis cluster_products Resulting Diastereomers dl_leucine This compound (Racemic Mixture) peptide_chain Growing Peptide Chain (L-amino acids) diastereomer_l Peptide with L-Leucine-d10 peptide_chain->diastereomer_l Coupling with L-isomer diastereomer_d Peptide with D-Leucine-d10 peptide_chain->diastereomer_d Coupling with D-isomer MS_DataAnalysis raw_data Raw MS Data Acquisition peak_picking Peak Picking & Centroiding raw_data->peak_picking database_search Database Search (e.g., Mascot, Sequest) peak_picking->database_search peptide_id Peptide Identification database_search->peptide_id validation Validation (FDR) peptide_id->validation fasta FASTA Database fasta->database_search search_params Search Parameters: - Precursor/Fragment Tolerance - Enzyme - Variable Modifications (d10-Leu) search_params->database_search

Technical Support Center: Mass Spectrometry of Deuterium-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of deuterium-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is deuterium (B1214612) back-exchange and why is it a problem?

A1: Deuterium back-exchange is the undesirable process where deuterium atoms incorporated into a peptide are replaced by hydrogen atoms from the surrounding solvent (e.g., water in mobile phases) during sample preparation and analysis.[1] This leads to a loss of the isotopic label, resulting in an underestimation of the true deuterium incorporation level and potentially leading to misinterpretation of experimental results.[1]

Q2: What is the chromatographic deuterium isotope effect?

A2: The chromatographic deuterium isotope effect (CDE) is the phenomenon where deuterated peptides exhibit different retention times in liquid chromatography (LC) compared to their non-deuterated (protiated) counterparts.[2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the peptide's interaction with the stationary phase.[2] In reversed-phase chromatography, deuterated peptides typically elute slightly earlier than their non-deuterated analogs.[2][3]

Q3: Can the position of the deuterium label on a peptide affect my results?

A3: Yes, the position of the deuterium label is critical.[4] Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to back-exchange, especially under acidic or basic conditions.[5] For stable labeling, deuterium atoms should be placed on non-exchangeable positions, typically carbon atoms not prone to enolization.[4]

Q4: What is hydrogen/deuterium scrambling and how does it impact my data?

A4: Hydrogen/deuterium (H/D) scrambling is the intramolecular migration of deuterium and hydrogen atoms within a peptide ion during tandem mass spectrometry (MS/MS) analysis, particularly with collision-induced dissociation (CID).[6] This scrambling randomizes the position of the deuterium label, making it difficult to pinpoint the exact location of deuterium incorporation at the amino acid residue level.[6][7]

Troubleshooting Guides

Issue 1: Lower-than-expected deuterium incorporation levels.

This is often due to deuterium back-exchange. The goal is to minimize the exposure of the deuterated peptide to hydrogen-containing solvents under conditions that promote exchange.

Troubleshooting Steps:

  • Optimize Quenching and Digestion: Ensure your quenching buffer effectively and rapidly lowers the pH to ~2.5. Perform enzymatic digestion at a low temperature (e.g., on ice) to minimize back-exchange.[8]

  • Minimize Time Before Injection: Reduce the time between sample preparation (digestion, desalting) and injection into the mass spectrometer.

  • Optimize LC Conditions: Use a short, fast LC gradient to reduce the time the peptide is exposed to aqueous mobile phases.[9] Maintain low column and solvent temperatures (e.g., 0-4°C).[1]

  • Check Solvent pH: Ensure the pH of your mobile phases is low (typically around 2.5) to minimize the rate of back-exchange.[10]

dot

cluster_workflow Troubleshooting Low Deuterium Incorporation Start Low Deuterium Incorporation Detected CheckQuench Verify Quench Buffer pH (~2.5) & Temperature Start->CheckQuench CheckDigestion Optimize Digestion (Low Temp, Short Time) CheckQuench->CheckDigestion pH & Temp OK CheckLC Review LC Method (Gradient, Temperature) CheckDigestion->CheckLC Digestion Optimized CheckSolvents Confirm Mobile Phase pH (~2.5) CheckLC->CheckSolvents LC Method OK Resolved Issue Resolved CheckSolvents->Resolved Solvents OK

Caption: Troubleshooting workflow for low deuterium incorporation.

Issue 2: Poor quantitative accuracy and reproducibility.

This can be caused by the chromatographic isotope effect, leading to differential ionization efficiency and matrix effects between the deuterated and non-deuterated peptides.

Troubleshooting Steps:

  • Assess Chromatographic Separation: Overlay the extracted ion chromatograms (XICs) of the deuterated and non-deuterated peptides. A significant shift in retention time indicates a strong isotope effect.

  • Modify LC Gradient: A shallower gradient can sometimes help to reduce the separation between the isotopic forms.

  • Use a Different Stationary Phase: The extent of the isotope effect can vary between different column chemistries.[11]

  • Consider an Alternative Separation Technique: For some applications, capillary zone electrophoresis (CZE) may exhibit a smaller isotope effect compared to reversed-phase LC.[3]

dot

cluster_quant Addressing Quantitative Inaccuracy Start {Poor Quantitative Accuracy | Inconsistent Ratios} AssessShift Assess Retention Time Shift Overlay XICs of Labeled & Unlabeled Peptides Start->AssessShift ModifyLC Modify LC Method Shallower Gradient AssessShift->ModifyLC Significant Shift Observed ChangeColumn Test Different Column Chemistry ModifyLC->ChangeColumn Shift Persists Result {Improved Co-elution & Quantitation} ModifyLC->Result Shift Minimized AltSep Consider Alternative Separation e.g., Capillary Zone Electrophoresis ChangeColumn->AltSep Still Poor Co-elution ChangeColumn->Result Co-elution Achieved AltSep->Result

Caption: Logical steps for troubleshooting quantitative inaccuracies.

Issue 3: Difficulty in localizing the site of deuterium incorporation.

This is typically due to H/D scrambling during MS/MS analysis.

Troubleshooting Steps:

  • Use an Alternative Fragmentation Method: If available, use electron-based fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which are known to cause less scrambling than CID.[6] Ultraviolet Photodissociation (UVPD) is also a viable option that minimizes scrambling.[12]

  • Optimize CID Conditions: If only CID is available, using lower collision energy may reduce the extent of scrambling, although this might also decrease fragmentation efficiency.

  • Analyze Fragment Ions Carefully: Even with some scrambling, the relative deuterium content of different fragment ions can sometimes provide partial localization information.

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cluster_pathway Fragmentation Methods and H/D Scrambling Peptide Deuterated Peptide Ion CID CID (Collision-Induced Dissociation) Peptide->CID ETD ETD / ECD (Electron Transfer/Capture Dissociation) Peptide->ETD UVPD UVPD (Ultraviolet Photodissociation) Peptide->UVPD Scrambling High H/D Scrambling CID->Scrambling NoScrambling Minimal H/D Scrambling ETD->NoScrambling UVPD->NoScrambling Inaccurate Inaccurate Localization Scrambling->Inaccurate Accurate Accurate Localization NoScrambling->Accurate

Caption: Impact of fragmentation method on H/D scrambling.

Quantitative Data Summary

Table 1: Chromatographic Retention Time Shifts of Deuterated Peptides

Chromatographic ModeTypical ObservationMagnitude of ShiftReference(s)
Reversed-Phase (RPC)Deuterated peptides elute earlier Can be several seconds, roughly half a peak width in some cases.[2][3]
Normal-Phase (NPC)Deuterated peptides elute later Dependent on the number and position of deuterium atoms.[2][13]
Capillary Zone Electrophoresis (CZE)Negligible shiftMedian shift of ~0.1 seconds, a small fraction of the peak width.[3]

Table 2: Factors Influencing Deuterium Back-Exchange

FactorCondition Promoting Back-ExchangeCondition Minimizing Back-ExchangeReference(s)
pH Neutral to high pHLow pH (around 2.5)[9][10]
Temperature Higher temperatureLow temperature (0-4°C)[1][9]
LC Gradient Time Long gradientShort, fast gradient[9]
Ionic Strength Low ionic strengthHigher ionic strength during initial sample prep[9]

Experimental Protocols

Protocol 1: Minimizing Back-Exchange During Sample Preparation and LC-MS

Objective: To prepare and analyze deuterium-labeled peptides while minimizing the loss of the deuterium label.

Materials:

  • Quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5)

  • Immobilized pepsin column

  • LC solvents (e.g., Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)

  • LC system with cooling for autosampler and column

  • Mass spectrometer

Methodology:

  • Quenching: Rapidly mix the deuterated protein sample with an equal volume of ice-cold quench buffer to lower the pH to ~2.5. Immediately freeze the sample in liquid nitrogen if not proceeding to the next step.

  • Digestion: Thaw the quenched sample and immediately inject it onto an immobilized pepsin column that is maintained at a low temperature (e.g., 4°C). The flow rate should be optimized for efficient digestion.

  • Trapping and Desalting: The digested peptides are captured on a trap column and washed to remove salts.

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid LC gradient. Both the trap and analytical columns, as well as the mobile phases, should be kept at a low temperature (e.g., 0-4°C).[1]

  • Mass Spectrometry: Analyze the eluting peptides using the mass spectrometer.

Protocol 2: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if a deuterated internal standard is undergoing back-exchange under experimental conditions.

Materials:

  • Deuterated internal standard

  • Blank biological matrix (e.g., plasma, cell lysate)

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.

  • Time-Course Incubation: Aliquot the spiked matrix into several vials. Analyze one aliquot immediately (T=0). Incubate the other aliquots under conditions that mimic your sample preparation workflow (e.g., at room temperature or 37°C) for different durations (e.g., 1 hour, 4 hours, 24 hours).

  • LC-MS/MS Analysis: Analyze all aliquots by LC-MS/MS. Monitor the signal intensity (peak area) for both the deuterated standard and the corresponding mass transition of the unlabeled analyte.

  • Data Interpretation: A significant increase in the signal for the unlabeled analyte over time, with a corresponding decrease in the deuterated standard signal, indicates that deuterium exchange is occurring.[5]

References

Technical Support Center: Optimizing Chiral Resolution of Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the liquid chromatography (LC) resolution of peptides labeled with DL-Leucine-N-FMOC-d10.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during the chromatographic separation of this compound labeled peptide diastereomers.

Issue 1: Poor Resolution or Co-elution of Diastereomeric Peptides

Symptoms:

  • A single, broad peak where two diastereomers are expected.

  • A peak with a noticeable shoulder.

  • Inconsistent peak shapes upon repeated injections.

Possible Causes and Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The polarity and ionic strength of the mobile phase may not be sufficient to differentiate the small stereochemical differences between the diastereomers.

    • Solution:

      • Modify the Organic Modifier: If using acetonitrile (B52724), try switching to or adding methanol (B129727). The different solvent selectivity can alter the interaction with the stationary phase and improve separation.

      • Adjust the Ion-Pairing Agent: Vary the concentration of trifluoroacetic acid (TFA). While 0.1% is standard, for some diastereomers, a lower concentration may reveal subtle differences in retention. Conversely, for highly basic peptides, a slightly higher concentration might be beneficial.

      • Explore Alternative Ion-Pairing Agents: Consider using formic acid, especially if interfacing with mass spectrometry, as it can offer different selectivity.

  • Inadequate Gradient Profile: A steep gradient may not provide enough time for the diastereomers to resolve.

    • Solution:

      • Decrease the Gradient Slope: A shallower gradient increases the interaction time of the peptides with the stationary phase, which can significantly enhance the resolution of closely eluting compounds.[1]

      • Implement a Segmented Gradient: Use a very shallow gradient in the region where the diastereomers are expected to elute.

  • Unsuitable Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.

    • Solution:

      • Screen a Range of Temperatures: Systematically evaluate temperatures from ambient up to 60-70°C. Increased temperatures can lead to sharper peaks, but the effect on diastereomer selectivity can vary.[1]

  • Incorrect Stationary Phase: A standard C18 column may not provide the necessary selectivity for chiral separations.

    • Solution:

      • Consider a Phenyl-Hexyl Stationary Phase: The pi-pi interactions offered by a phenyl-based stationary phase can provide alternative selectivity for aromatic-containing peptides.

      • Evaluate Chiral Stationary Phases (CSPs): For difficult separations, a CSP may be required to achieve baseline resolution of the diastereomers.

Issue 2: Peak Splitting or Tailing

Symptoms:

  • A single analyte peak appears as two or more distinct peaks.

  • Asymmetrical peaks with a "tail."

Possible Causes and Step-by-Step Solutions:

  • Column Contamination or Void: Particulates on the column frit or a void at the column inlet can distort the peak shape.

    • Solution:

      • Reverse-flush the column: This can dislodge particulates from the inlet frit.

      • Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution:

      • Dissolve the sample in the initial mobile phase: Whenever possible, match the sample solvent to the starting conditions of your gradient.

      • Reduce injection volume: If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the peptide and the silica (B1680970) backbone of the stationary phase can lead to peak tailing.

    • Solution:

      • Ensure adequate ion-pairing: Use a sufficient concentration of an ion-pairing agent like TFA to mask silanol (B1196071) groups.

      • Adjust mobile phase pH: Ensure the pH is appropriate for the peptide's isoelectric point.

Frequently Asked Questions (FAQs)

Q1: How does the d10 label on leucine (B10760876) affect the chromatographic separation?

A1: The deuterium (B1214612) (d10) label on leucine can lead to subtle changes in the hydrophobicity and polarity of the peptide. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This "isotope effect" is generally small but can be significant when trying to resolve diastereomers that already have very similar retention times. Therefore, method optimization is crucial to counteract or take advantage of this effect.

Q2: What is a good starting point for method development for separating this compound labeled peptides?

A2: A good starting point is a standard reversed-phase C18 column with a shallow gradient of acetonitrile in water, both containing 0.1% TFA. Begin with a gradient of 1% acetonitrile/minute and a column temperature of 40°C. From there, you can systematically adjust the parameters as outlined in the troubleshooting guide to optimize the resolution.

Q3: Can I use a chiral column to separate my diastereomeric peptides?

A3: Yes, if you are unable to achieve separation on a standard achiral column, a chiral stationary phase (CSP) is a viable option. Diastereomers can often be separated on achiral phases, but for particularly challenging separations, a CSP that can interact stereoselectively with the chiral centers of your peptide may be necessary.

Q4: My resolution decreases when I use a shallower gradient. What could be the cause?

A4: While counterintuitive, this can sometimes occur if the peak broadening from the longer run time outweighs the gain in selectivity from the shallower gradient. In such cases, consider optimizing other parameters first, such as the mobile phase composition or temperature, before further shallowing the gradient. Also, ensure your LC system is functioning correctly and that the gradient is being delivered accurately.

Quantitative Data Summary

The following tables summarize key parameters and their effects on the resolution of diastereomeric peptides.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase ModifierConcentrationObservationRecommendation
Acetonitrile vs. MethanolN/ACan provide different selectivity for diastereomers.Screen both solvents to determine the optimal organic modifier.
Trifluoroacetic Acid (TFA)0.05% - 0.2%Lower concentrations may enhance resolution for some peptides by not masking subtle differences. Higher concentrations can improve peak shape for basic peptides.[2]Start with 0.1% and adjust up or down to find the optimal concentration.
Formic Acid (FA)0.1%Offers different selectivity compared to TFA and is more MS-friendly.A good alternative to TFA, especially for LC-MS applications.

Table 2: Influence of LC Parameters on Diastereomer Separation

ParameterRangeEffect on ResolutionReference
Gradient Slope0.1% - 2% B/minShallower gradients generally increase resolution by providing more time for separation.[1]
Column Temperature30°C - 70°CCan improve peak shape and alter selectivity. The optimal temperature is peptide-specific.[1]
Stationary PhaseC8, C18, Phenyl-HexylC18 is a good starting point. Phenyl-Hexyl can offer alternative selectivity.[1]

Experimental Protocols

Protocol 1: General Method for Screening and Optimizing Diastereomer Resolution

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Initial Gradient: 20-50% B over 30 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Optimization Steps:

    • Run the initial method to establish a baseline chromatogram.

    • Gradient Optimization: Decrease the gradient slope to 0.5% B/min over the elution range of the peptides.

    • Temperature Optimization: Screen temperatures at 30°C, 50°C, and 60°C.

    • Mobile Phase Optimization: Replace acetonitrile with methanol in Mobile Phase B and repeat the analysis. Also, test different TFA concentrations (e.g., 0.05%).

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of Diastereomers check_gradient Is the gradient shallow enough? (<1% B/min) start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_temp Have you optimized the temperature? check_gradient->check_temp Yes adjust_gradient->check_temp adjust_temp Screen temperatures (e.g., 30-60°C) check_temp->adjust_temp No check_mobile_phase Is the mobile phase optimized? check_temp->check_mobile_phase Yes adjust_temp->check_mobile_phase adjust_mobile_phase Try different organic modifier (e.g., Methanol) or adjust TFA concentration check_mobile_phase->adjust_mobile_phase No check_column Is the stationary phase providing enough selectivity? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column change_column Consider a different stationary phase (e.g., Phenyl-Hexyl or a Chiral Column) check_column->change_column No end_good Resolution Achieved check_column->end_good Yes end_bad Consult specialist if unresolved change_column->end_bad

Caption: Troubleshooting workflow for improving the resolution of diastereomeric peptides.

ExperimentalWorkflow prep_sample Prepare Peptide Sample initial_run Initial LC Run (Standard C18, 0.1% TFA, MeCN gradient) prep_sample->initial_run analyze_results Analyze Resolution initial_run->analyze_results optimize_gradient Optimize Gradient (Shallow gradient) analyze_results->optimize_gradient Resolution < 1.5 final_method Final Optimized Method analyze_results->final_method Resolution ≥ 1.5 optimize_temp Optimize Temperature (30-60°C) optimize_gradient->optimize_temp optimize_mp Optimize Mobile Phase (Methanol, TFA concentration) optimize_temp->optimize_mp optimize_mp->analyze_results

Caption: Systematic workflow for method development to separate diastereomeric peptides.

References

Preventing isotopic scrambling with DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Leucine-N-FMOC-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic scrambling and to address common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of this compound, and why is it a concern?

A1: Isotopic scrambling refers to the unintended loss or exchange of deuterium (B1214612) atoms on the this compound molecule with hydrogen atoms from the surrounding solvent or reagents. This is a critical issue as it compromises the isotopic purity of the labeled amino acid. In applications such as quantitative proteomics or as an internal standard in mass spectrometry-based assays, a stable and defined isotopic signature is essential for accurate quantification. The loss of deuterium leads to a mass shift that can result in inaccurate and unreliable experimental data.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atoms on the aliphatic side chain of leucine (B10760876) are generally stable. However, under certain conditions, particularly exposure to strong bases or acids, the hydrogens (or deuteriums) on carbons alpha to a carbonyl group can be susceptible to exchange. While the side chain of leucine does not have a carbonyl group, the prolonged basic conditions used for Fmoc deprotection during solid-phase peptide synthesis (SPPS) can create a chemical environment where even less acidic C-D bonds may be at a low risk of exchange, especially in the presence of impurities.

Q3: Can the standard Fmoc deprotection protocol using piperidine (B6355638) cause isotopic scrambling?

A3: Standard Fmoc deprotection involves the use of a piperidine solution in DMF, creating a basic environment. While direct H/D exchange on an alkyl chain is not a common side reaction, prolonged exposure or elevated temperatures during this step could potentially increase the risk of minimal deuterium loss. The mechanism would likely involve the transient formation of a carbanion, which could then be protonated by a hydrogen source in the reaction mixture.

Q4: Are there any steps in solid-phase peptide synthesis (SPPS) other than Fmoc deprotection that could cause isotopic scrambling?

A4: Besides Fmoc deprotection, the final cleavage and deprotection step, which typically involves a strong acid cocktail (e.g., trifluoroacetic acid - TFA), could also pose a minor risk. However, H/D exchange on a non-activated alkyl chain under acidic conditions is generally less favorable than under basic conditions. The stability of deuterated peptides is generally considered to be high.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Mass spectrometry data shows a distribution of masses for the leucine-containing peptide, with peaks corresponding to the loss of one or more deuterium atoms. Isotopic scrambling during Fmoc deprotection.1. Optimize Fmoc Deprotection: Reduce the deprotection time to the minimum required for complete removal of the Fmoc group. Perform a time-course study to determine the optimal deprotection time for your specific sequence. 2. Use Milder Deprotection Reagents: Consider using alternatives to piperidine, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF, which can be effective with shorter reaction times.[2][3] 3. Lower the Temperature: If your synthesis protocol allows, perform the deprotection step at a lower temperature to reduce the rate of potential side reactions.
Inconsistent isotopic enrichment observed across different syntheses of the same peptide. Variability in reagent quality or reaction conditions.1. Ensure Anhydrous Conditions: Use fresh, high-quality, anhydrous DMF for all steps. Water can act as a proton source and facilitate H/D exchange. 2. Standardize Protocols: Strictly adhere to a standardized and optimized protocol for all syntheses to ensure reproducibility. This includes reaction times, temperatures, and reagent concentrations.
Loss of deuterium is observed even with optimized deprotection protocols. Instability during final cleavage and deprotection.1. Minimize Cleavage Time: Use the minimum time necessary for complete cleavage and deprotection of the peptide from the resin. 2. Scavenger Optimization: Ensure the appropriate scavengers are used in the cleavage cocktail to quench reactive species that could potentially interact with the deuterated side chain.

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection to Minimize Isotopic Scrambling

This protocol outlines a method for Fmoc deprotection with reduced exposure to basic conditions.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, anhydrous DMF. Alternatively, prepare a 2% (v/v) solution of DBU in anhydrous DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to deprotection.

  • Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the deprotection solution to the resin.

    • Allow the reaction to proceed for a predetermined optimal time (e.g., start with a 3-minute treatment and test for completeness). For DBU, shorter times (e.g., 2 x 2 minutes) may be sufficient.

    • Perform the deprotection step twice for optimal removal of the Fmoc group.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of the base.

  • Monitoring: Use a qualitative test (e.g., chloranil (B122849) or Kaiser test) to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.

Protocol 2: Quality Control Analysis of Isotopic Purity by Mass Spectrometry

This protocol describes how to assess the isotopic integrity of the final peptide product.

  • Sample Preparation:

    • Cleave the synthesized peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide in cold diethyl ether.

    • Wash the peptide pellet with cold ether and allow it to air dry.

    • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the peptide solution using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in the expected m/z range for the synthesized peptide.

  • Data Analysis:

    • Examine the isotopic distribution of the molecular ion peak for the peptide.

    • Compare the observed isotopic pattern with the theoretical pattern for the fully deuterated peptide.

    • Quantify the relative abundance of any peaks corresponding to the loss of one or more deuterium atoms to determine the extent of isotopic scrambling.

Visualizations

experimental_workflow Experimental Workflow for Peptide Synthesis with this compound cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Quality Control Resin 1. Resin Preparation & Swelling Coupling 2. Coupling of this compound Resin->Coupling Deprotection 3. Fmoc Deprotection (Potential Scrambling Point) Coupling->Deprotection Wash1 4. Washing Deprotection->Wash1 Next_AA 5. Coupling of Next Amino Acid Wash1->Next_AA Repeat 6. Repeat Steps 3-5 Next_AA->Repeat Cleavage 7. Cleavage from Resin (Minor Scrambling Risk) Repeat->Cleavage Precipitation 8. Peptide Precipitation MS_Analysis 9. Mass Spectrometry Analysis Precipitation->MS_Analysis Data_Analysis 10. Isotopic Purity Assessment MS_Analysis->Data_Analysis

Caption: A flowchart of the solid-phase peptide synthesis workflow highlighting potential stages for isotopic scrambling.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Incomplete Fmoc-Group Removal

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem?

Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain during SPPS. This failure prevents the subsequent amino acid from coupling to the peptide chain, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired full-length peptide, resulting in significantly lower overall yield and purity of the final product. The unremoved Fmoc group may also remain on the peptide, creating Fmoc-adducts that further complicate purification.[1]

Q2: What are the primary causes of incomplete Fmoc removal?

Several factors, often related to the peptide sequence or reaction conditions, can lead to inefficient Fmoc removal.

  • Peptide Sequence and Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate, particularly with hydrophobic sequences (e.g., homo-oligomers of leucine (B10760876) or alanine).[2][1][3] This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1][4]

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine) or large side-chain protecting groups near the N-terminus can sterically hinder the approach of the deprotection base.[1][4][5]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution, can decrease deprotection efficiency. Additionally, inadequate reaction times, insufficient reagent concentrations, or low temperatures can result in incomplete removal.[1]

  • Poor Resin Swelling and Solvation: The solid support (resin) must be fully swelled to allow reagents to penetrate and access the peptide chains.[2][1][4] Poor solvation can hinder the diffusion of the deprotection solution.[1]

  • High Resin Loading: Overloading the resin with the first amino acid can cause steric hindrance between the growing peptide chains, impeding reagent access.[2]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this systematic approach to diagnose and resolve the issue.

G cluster_0 Diagnosis cluster_1 Action cluster_2 Troubleshooting Steps cluster_3 Modified Protocols start Suspected Incomplete Deprotection (e.g., from HPLC data) kaiser Perform Qualitative Test (e.g., Kaiser Test) start->kaiser result Analyze Result kaiser->result proceed Proceed to Next Coupling Step result->proceed Positive (Blue) Deprotection OK troubleshoot Initiate Troubleshooting result->troubleshoot Negative (Yellow/No Change) Deprotection Incomplete check_reagents 1. Verify Reagents - Fresh 20% Piperidine/DMF? - Anhydrous solvents? troubleshoot->check_reagents check_protocol 2. Review Protocol - Correct deprotection time? - Sufficient resin swelling? check_reagents->check_protocol modify_protocol 3. Modify Deprotection Protocol (For difficult sequences) check_protocol->modify_protocol double_dep A. Double Deprotection (Repeat standard deprotection) modify_protocol->double_dep extended_time B. Extended Time (Increase agitation time to 30+ min) modify_protocol->extended_time stronger_base C. Use Stronger Base (e.g., DBU/Piperidine) modify_protocol->stronger_base

References

Calibrating mass spectrometer for accurate quantitation of d10 labels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calibrating mass spectrometers for the accurate quantitation of d10 labeled compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are d10-labeled internal standards considered a gold standard for quantitative mass spectrometry?

A1: Stable isotope-labeled internal standards (SIL-IS), such as d10-labeled compounds, are considered the gold standard because they are chemically identical to the analyte of interest.[1][2] This near-perfect chemical analogy ensures they behave similarly during sample preparation, chromatography, and ionization.[1][3] By adding a known amount of the d10 standard to samples at the beginning of the workflow, it can effectively correct for variability arising from extraction inefficiencies, injection volume inconsistencies, and matrix effects.[1][4][5] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

Q2: My d10-labeled internal standard has a different retention time than the unlabeled analyte. Why is this happening and how can I fix it?

A2: This phenomenon is known as the "isotope effect" and is a known drawback of using deuterated standards.[6] The replacement of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the molecule's physicochemical properties, causing it to elute slightly earlier in reverse-phase chromatography.[7] To address this, you can try optimizing your chromatographic method by adjusting the mobile phase composition, gradient, or temperature to improve co-elution.[8] If the shift is consistent, it may not compromise quantification, but it requires thorough validation.[9]

Q3: I'm observing inconsistent and inaccurate quantitative results. What are the likely causes?

A3: Inaccurate or inconsistent results with d10-labeled standards can stem from several issues:

  • Lack of Co-elution: As mentioned above, if the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification.[4]

  • Isotopic or Chemical Impurities: The d10 standard may contain a small amount of the unlabeled analyte, which can lead to artificially high measurements, especially at the lower limit of quantification (LLOQ).[8]

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the sample matrix or solvents, a process called back-exchange.[3][4] This is more likely if the deuterium labels are on labile positions like -OH or -NH groups.[4]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the d10 standard can experience different levels of ion suppression or enhancement from matrix components, compromising accuracy.[4][10]

Q4: How can I check for isotopic exchange (back-exchange) of my d10 label?

A4: To check for isotopic exchange, you can incubate the d10-labeled internal standard in a blank matrix (without the analyte) under the same conditions as your sample preparation. After incubation, analyze the sample and monitor for any signal at the mass transition of the unlabeled analyte. A significant signal would indicate that the deuterium labels are being exchanged. Storing deuterated compounds in acidic or basic solutions should generally be avoided as it can promote exchange.[3]

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Ratio

Symptoms:

  • Poor precision in quality control (QC) samples.

  • Inconsistent peak area ratios for the same concentration level.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Differential Matrix Effects Conduct a post-extraction addition experiment to evaluate matrix effects.[4] Prepare three sets of samples: A) Analyte in pure solvent, B) Blank matrix extract spiked with analyte, and C) Pre-extraction spike of analyte in matrix.[8] Comparing the responses can help quantify the extent of ion suppression or enhancement.
Inconsistent Sample Preparation Review your sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure the internal standard is added at the very beginning of the process.[1]
Instability of Analyte or Internal Standard Evaluate the stability of your analyte and d10-labeled standard in the final extract and under autosampler conditions.
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)

Symptoms:

  • The calibration curve is not linear, especially at the low and high ends.

  • Back-calculated concentrations of calibrators are outside acceptable limits (e.g., ±15%).

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate Weighting For LC-MS/MS data, the variance of the response is often not constant across the concentration range (heteroscedasticity). Apply a weighting factor, such as 1/x or 1/x², to the linear regression to give more weight to the lower concentration points.[5]
Contamination of Internal Standard If the d10 internal standard is contaminated with the unlabeled analyte, it can cause a positive bias at the lower end of the curve.[8] Verify the isotopic purity of your standard. The response from the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the LLOQ response.[8]
Detector Saturation At high concentrations, the mass spectrometer detector may become saturated, leading to a non-linear response. If this is the case, you may need to dilute your high-concentration samples or reduce the injection volume.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare Stock Solutions: Accurately prepare 1 mg/mL stock solutions of the analyte and the d10-labeled internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[5] Store these at -20°C or below.[5]

  • Prepare Working Solutions:

    • Analyte Working Solutions: Create a series of working solutions by serially diluting the analyte stock solution to cover the desired calibration range and QC levels (low, medium, and high).[5]

    • Internal Standard Working Solution: Prepare a working solution of the d10-labeled internal standard at a concentration that will give a stable and reproducible signal in the mass spectrometer.

  • Prepare Calibration Standards: Spike a known volume of blank biological matrix (e.g., plasma, urine) with the appropriate analyte working solutions to create a set of at least six non-zero calibration standards.[11]

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

  • Add Internal Standard: To all calibration standards, QC samples, and unknown samples, add a constant volume of the d10-labeled internal standard working solution. This should be done at the earliest stage of sample preparation.[1][12]

Protocol 2: LC-MS/MS Analysis and Data Processing
  • Sample Preparation: Perform the necessary sample cleanup, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable LC column and mobile phase gradient to achieve good separation of the analyte from matrix components and ensure co-elution with the d10-labeled internal standard.[5]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2] Optimize the precursor and product ion transitions, as well as the collision energy, for both the analyte and the d10-labeled internal standard.[5]

  • Data Processing:

    • Integrate the peak areas for the analyte and the d10-labeled internal standard for each injection.[5]

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).[5]

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Use a weighted linear regression (e.g., 1/x²) for the best fit.[5]

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Quantitative Data Summary

Table 1: Typical Acceptance Criteria for a Calibration Curve
Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Number of Non-zero Standards Minimum of 6[11]
Calibrator Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
LLOQ Precision and Accuracy Coefficient of Variation (CV) ≤ 20%, Accuracy within ±20%
QC Sample Accuracy Within ±15% of the nominal concentration
QC Sample Precision CV ≤ 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards & QCs add_is Add d10-IS to All Samples prep_standards->add_is extract Sample Extraction (e.g., LLE, SPE) add_is->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calc_ratio Calculate Area Ratios peak_integration->calc_ratio calibration_curve Construct Calibration Curve calc_ratio->calibration_curve quantitate Quantitate Unknowns calibration_curve->quantitate

Caption: A typical experimental workflow for bioanalysis using a d10-labeled internal standard.

troubleshooting_logic start Inaccurate or Inconsistent Quantitative Results check_coelution Do analyte and d10-IS co-elute? start->check_coelution check_purity Is isotopic purity of d10-IS >99%? check_coelution->check_purity Yes optimize_chrom Optimize Chromatography (Gradient, Temperature) check_coelution->optimize_chrom No check_exchange Is the d10 label stable (no back-exchange)? check_purity->check_exchange Yes verify_is Verify IS Purity (Analyze IS alone) check_purity->verify_is No check_matrix Are there differential matrix effects? check_exchange->check_matrix Yes choose_stable_is Select IS with Labels on Non-labile Positions check_exchange->choose_stable_is No eval_matrix Evaluate Matrix Effects (Post-extraction spike) check_matrix->eval_matrix Yes

Caption: A logical troubleshooting workflow for inaccurate results with d10-labeled standards.

References

Validation & Comparative

A Researcher's Guide: Comparing DL-Leucine-N-FMOC-d10 with 13C and 15N Labeled Leucine for Quantitative Proteomics and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of stable isotope labeling, the choice of isotopically enriched amino acids is a critical decision that impacts experimental design, data quality, and cost. This guide provides an objective comparison of three commonly used labeled leucine (B10760876) variants: DL-Leucine-N-FMOC-d10, 13C-labeled leucine, and 15N-labeled leucine. We will delve into their respective performances in key applications, supported by experimental data and detailed protocols.

The primary applications for these labeled amino acids are in quantitative proteomics, particularly using mass spectrometry (MS), and in the synthesis of isotopically labeled peptides. This compound is a deuterated and protected form of leucine, often used as an internal standard or for peptide synthesis. 13C and 15N-labeled leucines are staples in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative protein quantification.

Data Presentation: A Quantitative Comparison

The selection of a labeled leucine variant is often a trade-off between cost, the desired mass shift for MS analysis, and potential isotopic effects. The following table summarizes the key quantitative and qualitative differences between this compound, 13C-labeled leucine, and 15N-labeled leucine.

FeatureThis compound13C Labeled Leucine (e.g., ¹³C₆-Leucine)15N Labeled Leucine (e.g., ¹⁵N₁-Leucine)
Primary Isotope Deuterium (B1214612) (²H)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Typical Mass Shift (vs. light) +10 Da+6 Da (for ¹³C₆)+1 Da (for ¹⁵N₁)
Natural Abundance of Isotope ~0.015%~1.1%[]~0.37%[]
Chromatographic Behavior (Reversed-Phase LC) Potential for earlier elution compared to the non-labeled counterpart due to the chromatographic isotope effect.[2]Generally co-elutes with the non-labeled counterpart.[3]Generally co-elutes with the non-labeled counterpart.
Primary Applications Internal standard for MS quantification, peptide synthesis.[4]SILAC-based quantitative proteomics, metabolic flux analysis.[][5]SILAC, protein turnover studies, NMR-based structural biology.[][5]
Cost-Effectiveness Generally more cost-effective than 13C-labeled counterparts for achieving a large mass shift.[3]Can be more expensive, especially for uniform labeling.[]Generally less expensive than 13C-labeled amino acids.[]
Spectral Complexity in MS Can introduce complexity in fragment ions due to potential partial deuterium loss.Predictable isotopic pattern, aiding in data analysis.[5]Simpler isotopic pattern compared to multi-labeled 13C counterparts.[]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for two common applications of these labeled amino acids: Solid-Phase Peptide Synthesis (SPPS) using FMOC-protected amino acids and SILAC for quantitative proteomics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using FMOC-Amino Acids

This protocol outlines the general steps for incorporating an FMOC-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Solid-phase resin (e.g., Wang or Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Washing solutions

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid, coupling reagents (HBTU, HOBt), and a base (DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: SILAC for Quantitative Proteomics using ¹³C or ¹⁵N-Leucine

This protocol describes a typical SILAC experiment for comparing protein abundance between two cell populations.

Materials:

  • SILAC-grade cell culture medium deficient in a specific amino acid (e.g., leucine)

  • "Light" L-Leucine

  • "Heavy" labeled L-Leucine (e.g., ¹³C₆-L-Leucine or ¹⁵N₁-L-Leucine)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell line of interest

  • Lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium supplemented with normal L-Leucine, and the other in "heavy" medium supplemented with the isotopically labeled L-Leucine. Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the desired experimental condition to one cell population (e.g., the "heavy" labeled cells), while the other serves as a control.

  • Cell Harvesting and Mixing: Harvest both cell populations, count the cells, and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet, quantify the total protein, and perform in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein between the two conditions.

Mandatory Visualization

To further clarify the experimental workflows and the biological context of leucine's function, the following diagrams are provided in the DOT language.

Experimental_Workflow_SPPS Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation Activation->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Synthesis Complete Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture Light_Culture Cells in 'Light' Medium (e.g., Normal Leucine) Light_Treatment Control Condition Light_Culture->Light_Treatment Mix Cell Mixing (1:1) Light_Treatment->Mix Heavy_Culture Cells in 'Heavy' Medium (e.g., ¹³C₆-Leucine) Heavy_Treatment Experimental Condition Heavy_Culture->Heavy_Treatment Heavy_Treatment->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Tryptic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis mTOR_Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates, inhibits binding to eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

A Comparative Guide to Mass Spectrometry Data Validation Using DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DL-Leucine-N-FMOC-d10 as an internal standard in mass spectrometry-based quantitative analysis, particularly in the fields of proteomics and metabolomics. We will delve into the principles of using stable isotope-labeled (SIL) internal standards, compare the characteristics of deuterated versus ¹³C-labeled standards, and present a general framework for method validation with supporting experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, accuracy and reliability are paramount. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for achieving high-quality data.[1] These standards are versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1]

The fundamental principle behind using SIL internal standards is that they are chemically and physically almost identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of the SIL standard to a sample at the beginning of the workflow, it is possible to correct for variations that may occur at any of these steps, thus leading to more accurate and precise quantification of the target analyte.

This compound: A Deuterated Internal Standard

This compound is a commercially available, deuterated form of leucine (B10760876) that is protected with a fluorenylmethyloxycarbonyl (FMOC) group. The "d10" indicates that ten hydrogen atoms in the leucine molecule have been replaced with deuterium. This significant mass shift allows for easy differentiation from the endogenous, non-labeled leucine in a mass spectrometer. It is designed for use in quantitative proteomics and metabolomics studies.

Performance Comparison: Deuterated vs. ¹³C-Labeled Standards

While this compound is a useful internal standard, it is important for researchers to understand the potential differences in performance compared to other types of SIL standards, particularly those labeled with ¹³C. The choice of isotope can have implications for data quality.

FeatureDeuterated Standards (e.g., this compound)¹³C-Labeled StandardsRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.Virtually identical retention time, ensuring perfect co-elution with the unlabeled analyte.The "isotope effect" of deuterium can alter the physicochemical properties of the molecule, leading to separation during chromatography. Non-co-eluting standards may not accurately correct for matrix effects that vary across the chromatographic peak, potentially impacting accuracy. ¹³C-labeled standards are generally considered superior in this regard.
Isotopic Stability Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, although this is less of a concern when the label is on a carbon atom.¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, ensuring high isotopic stability throughout the analytical process.Isotopic instability can lead to an underestimation of the analyte concentration. ¹³C-labeling offers greater assurance of stability.
Potential for Isotopic Interference The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra.The natural abundance of ¹³C is approximately 1.1%, which can sometimes lead to a small overlap in the isotopic clusters of the labeled and unlabeled analyte, especially for low-mass fragments. However, this is usually manageable with high-resolution mass spectrometers.Both types of labels have a low potential for interference, but the nature of that potential interference differs.
Cost and Availability Generally more cost-effective and readily available.Often more expensive due to a more complex synthesis process.Practical considerations of budget and availability often influence the choice of internal standard.

Validation of Mass Spectrometry Data: A General Framework

Regardless of the specific internal standard used, a rigorous validation of the analytical method is crucial to ensure the reliability of the quantitative data. The following table summarizes key validation parameters and typical acceptance criteria for LC-MS/MS methods in bioanalysis.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) ≥ 0.99. The calibration curve should cover the expected concentration range of the analyte in the samples.
Accuracy The closeness of the measured concentration to the true concentration.The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).CV or RSD ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected above the background noise.Typically defined as a signal-to-noise ratio of 3:1.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.The analyte response should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy should be within 80-120%.
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks should be observed at the retention time of the analyte in blank samples.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent and reproducible.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should not change by more than ±15% from the initial concentration under the tested storage and handling conditions.

Experimental Protocols

Below are generalized experimental protocols for the quantification of leucine in a biological matrix (e.g., plasma) using an internal standard like this compound with LC-MS/MS. These protocols are representative and would require optimization for specific applications and instrumentation.

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Aliquot : Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add Internal Standard : Add a known amount of this compound solution to each plasma sample.

  • Precipitate Proteins : Add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to each sample.

  • Vortex : Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant : Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate : A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.

  • Injection Volume : 5-10 µL.

  • Column Temperature : 40°C.

Mass Spectrometry (MS)
  • Mass Spectrometer : A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Leucine (unlabeled) : A specific precursor ion (the m/z of protonated leucine) is selected and fragmented to produce a characteristic product ion.

    • This compound : A specific precursor ion (the m/z of the protonated deuterated standard) is selected and fragmented to produce a characteristic product ion.

  • Gas Temperatures and Flow Rates : Optimized for the specific instrument and application.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of mass spectrometry data using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

validation_pathway Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Selectivity->Validated Stability->Validated

References

Cross-Validation of SILAC Results: A Comparative Guide to Label-Swap Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the accurate determination of relative protein abundance. The reliability of SILAC-based quantification, however, hinges on robust validation to ensure that observed changes are biological realities rather than experimental artifacts. While various internal standards can be considered, a widely accepted and rigorous method for cross-validation is the use of a label-swap replicate experiment.

This guide provides a comparative overview of a standard SILAC experiment versus a label-swap validation experiment. We will detail the experimental protocols, present expected quantitative data, and illustrate the workflows to guide researchers, scientists, and drug development professionals in implementing this crucial validation step. The data presented herein is illustrative of typical results obtained in such comparative experiments.

Quantitative Data Comparison: Standard vs. Label-Swap Experiment

A key validation metric in a SILAC label-swap experiment is the high correlation and anti-correlation of protein ratios between the "forward" and "reverse" experiments. In the forward experiment, the control is "light" and the treated sample is "heavy," while in the reverse experiment, the labels are swapped. This allows for the identification and exclusion of artifacts arising from the label itself or from metabolic variations in amino acid incorporation.

Table 1: Illustrative Protein Quantification from a Forward SILAC Experiment (Control: Light (L-Leucine); Treated: Heavy (L-Leucine-13C6))

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (H/L)Log2(H/L)
P02768ALBLVNEVTEFAK1.5E+083.1E+082.071.05
P68871HBBVGGHGAEYGAEALER9.8E+079.6E+070.98-0.03
P01903HLA-AYAMYQEGK1.2E+083.0E+070.25-2.00
Q06830PRDX1VCPAGWKPGSK2.1E+074.3E+072.051.04
P62258ACTG1SYELPDGQVITIGNER4.5E+084.6E+081.020.03

Table 2: Illustrative Protein Quantification from a Reverse (Label-Swap) SILAC Experiment (Control: Heavy (L-Leucine-13C6); Treated: Light (L-Leucine))

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (L/H)Log2(L/H)
P02768ALBLVNEVTEFAK3.0E+081.4E+082.141.10
P68871HBBVGGHGAEYGAEALER9.5E+079.9E+070.96-0.06
P01903HLA-AYAMYQEGK3.2E+071.3E+080.25-2.00
Q06830PRDX1VCPAGWKPGSK4.5E+072.2E+072.051.04
P62258ACTG1SYELPDGQVITIGNER4.7E+084.5E+081.040.06

When comparing the Log2 ratios, we expect to see a strong negative correlation for regulated proteins. For example, Protein P02768 shows a Log2(H/L) of 1.05 in the forward experiment and a Log2(L/H) of 1.10 in the reverse, demonstrating consistent upregulation. Similarly, protein P01903 shows consistent downregulation. Unchanged proteins like P68871 and P62258 have ratios close to 1 in both experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible SILAC experiments. Below are the core protocols for both a standard and a label-swap experiment.

Protocol 1: Standard SILAC Labeling and Sample Preparation
  • Cell Culture: Two populations of cells are cultured in parallel. One population (Control) is grown in "light" SILAC medium containing natural L-Leucine. The second population (Treated) is grown in "heavy" SILAC medium where natural L-Leucine is replaced with a heavy isotope-labeled version, such as L-Leucine-13C6.

  • Label Incorporation: Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the isotopic amino acids into the proteome.

  • Experimental Treatment: The "Treated" cell population is subjected to the experimental stimulus, while the "Control" population receives a vehicle or mock treatment.

  • Cell Lysis and Protein Extraction: Both cell populations are washed and then lysed using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification and Mixing: Protein concentrations of both lysates are determined (e.g., by BCA assay). Equal amounts of protein from the "light" and "heavy" lysates are then mixed 1:1.

  • Protein Digestion: The combined protein mixture is subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides.

  • Mass Spectrometry: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Raw data is processed using software capable of SILAC quantification (e.g., MaxQuant). The software identifies peptide pairs with a specific mass shift (e.g., 6 Da for Leucine-13C6) and calculates the intensity ratio (Heavy/Light) to determine relative protein abundance.

Protocol 2: Label-Swap SILAC Validation
  • Parallel Experiments: Two independent SILAC experiments are set up simultaneously.

    • Forward Experiment: As described in Protocol 1 (Control = Light, Treated = Heavy).

    • Reverse Experiment: The isotopic labels are swapped. The Control cell population is grown in "heavy" medium, and the Treated population is grown in "light" medium.

  • Execution: All steps from treatment to data analysis are performed for both the forward and reverse experiments in parallel.

  • Cross-Validation Analysis: The key validation step involves comparing the final protein quantification ratios from both experiments.

    • A scatter plot is generated comparing the Log2 protein ratios of the forward experiment (H/L) against the reverse experiment (L/H).

    • A strong positive correlation is expected. For example, a protein that is upregulated in the forward experiment (positive Log2 H/L ratio) should also be upregulated in the reverse experiment (positive Log2 L/H ratio).

    • This confirms that the observed changes are due to the treatment and not an artifact of the isotopic label.

Workflow Visualizations

The following diagrams illustrate the workflows for a standard SILAC experiment and the cross-validation process using a label-swap design.

Standard_SILAC_Workflow cluster_light Population 1 (Control) cluster_heavy Population 2 (Treated) cluster_downstream Downstream Processing light_culture Culture in 'Light' Medium (e.g., L-Leucine) light_treat Mock Treatment light_culture->light_treat light_lysis Cell Lysis light_treat->light_lysis mix Combine Lysates 1:1 light_lysis->mix heavy_culture Culture in 'Heavy' Medium (e.g., L-Leucine-13C6) heavy_treat Experimental Stimulus heavy_culture->heavy_treat heavy_lysis Cell Lysis heavy_treat->heavy_lysis heavy_lysis->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis (Quantify H/L Ratios) lcms->analysis

Caption: Workflow for a standard SILAC experiment.

SILAC_Label_Swap_Validation cluster_forward Forward Experiment cluster_reverse Reverse Experiment f_control Control ('Light') f_analysis Calculate Ratios (H/L) f_control->f_analysis f_treated Treated ('Heavy') f_treated->f_analysis validation Cross-Validation (Correlate Forward vs. Reverse Ratios) f_analysis->validation r_control Control ('Heavy') r_analysis Calculate Ratios (L/H) r_control->r_analysis r_treated Treated ('Light') r_treated->r_analysis r_analysis->validation

Caption: Logical workflow for SILAC cross-validation using a label-swap design.

A Head-to-Head Comparison: Unveiling the Advantages of d10 Labeling Over Other Isotopic Tags in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative analysis, the choice of isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of d10 labeling, a metabolic labeling technique using deuterated leucine (B10760876), with other common isotopic tags such as traditional SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) using ¹³C or ¹⁵N-labeled amino acids and isobaric tags like TMT (Tandem Mass Tags). We present supporting experimental data, detailed methodologies, and visual workflows to empower you in selecting the optimal labeling strategy for your research needs.

Isotopic labeling is an indispensable tool in modern drug discovery and development, enabling the precise tracking and quantification of molecules in complex biological systems.[1][2][3] These techniques are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to evaluating the safety and efficacy of new drug candidates.[1][2] By replacing atoms with their heavier stable isotopes, researchers can differentiate between molecules originating from different experimental conditions, allowing for accurate relative and absolute quantification.

The d10 Labeling Advantage: A Deep Dive

Metabolic labeling with d10-leucine involves introducing leucine with ten deuterium (B1214612) atoms into cell culture media. As an essential amino acid, d10-leucine is incorporated into newly synthesized proteins, providing a robust method for quantifying proteome dynamics.[4]

One of the primary advantages of d10-leucine is its cost-effectiveness compared to ¹³C and ¹⁵N-labeled amino acids used in traditional SILAC.[4] This economic benefit makes large-scale quantitative proteomic experiments more accessible.

Furthermore, the significant mass shift of +10 daltons (which often becomes +9 daltons in vivo due to metabolic processes) provided by d10-leucine offers a clear separation of isotopic envelopes in the mass spectrometer, facilitating straightforward data analysis.[4]

Performance Metrics: A Quantitative Comparison

To provide a clear comparison, the following table summarizes key performance metrics for d10 labeling, traditional SILAC, and TMT.

Featured10 Labeling (Metabolic)Traditional SILAC (¹³C/¹⁵N-labeled Arg/Lys) (Metabolic)TMT/iTRAQ (Chemical)
Principle In vivo incorporation of d10-leucine into proteins.In vivo incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆,¹⁵N₄-Arg).[5]In vitro chemical tagging of peptides at primary amines.[6]
Quantification Level MS1MS1MS2/MS3 (reporter ions)[6]
Multiplexing Capacity Typically 2-plex (light vs. heavy)2-plex or 3-plex (light, medium, heavy)Up to 18-plex with TMTpro.[2]
Cost Relatively low[4]HighHigh[6]
Chromatographic Co-elution Potential for slight retention time shift (isotope effect).[7]Excellent co-elution of light and heavy peptides.Labeled peptides are isobaric and co-elute.[2]
Quantification Accuracy HighVery High[5]Can be affected by ratio compression.[6]
Applicability Proliferating cells in culture.Proliferating cells in culture.[5]Applicable to virtually any sample type, including tissues and clinical samples.[6]

The Chromatographic Isotope Effect: A Key Consideration

A notable characteristic of deuterium labeling is the chromatographic isotope effect (CIE), where deuterated compounds may elute slightly earlier than their non-deuterated counterparts during reverse-phase liquid chromatography.[7] This is due to the subtle differences in the physicochemical properties of C-D versus C-H bonds. While this effect is generally minimal, it is a factor to consider in experimental design and data analysis. In contrast, ¹³C and ¹⁵N-labeled peptides in traditional SILAC exhibit near-perfect co-elution with their light counterparts, which can enhance quantitative precision.[5]

The following table provides a qualitative comparison of the expected chromatographic shifts for different labeling strategies.

Labeling MethodIsotopic TagExpected Chromatographic Shift
d10 Labeling Deuterium (d10)Small to moderate shift to earlier retention times.
Traditional SILAC ¹³C, ¹⁵NNegligible to no shift.
TMT/iTRAQ Isobaric TagsNo shift between different labels for the same peptide.

Experimental Protocols and Workflows

To facilitate the implementation of these techniques, we provide detailed experimental workflows and protocols.

d10-Leucine Metabolic Labeling Workflow

d10_labeling_workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Control_Cells Control Cells (Normal Leucine) Harvest_Lyse Harvest & Lyse Cells Control_Cells->Harvest_Lyse Experimental_Cells Experimental Cells (d10-Leucine) Experimental_Cells->Harvest_Lyse Combine_Lysates Combine Lysates (1:1) Harvest_Lyse->Combine_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Combine_Lysates->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Protein_Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Analysis Data Analysis (Quantification at MS1) LC_MS->Data_Analysis

d10-Leucine metabolic labeling experimental workflow.

Experimental Protocol: d10-Leucine Metabolic Labeling of Mammalian Cells

  • Cell Culture and Labeling:

    • Culture mammalian cells in standard DMEM or RPMI medium. For leucine auxotrophic cell lines, use a custom medium lacking leucine.

    • For the "heavy" labeled condition, supplement the medium with d10-leucine (e.g., 100 mg/L). For the "light" control, use normal leucine at the same concentration.

    • Culture the cells for at least five to seven cell doublings to ensure near-complete incorporation of the labeled amino acid.[4]

  • Cell Harvest and Lysis:

    • Harvest cells from both "light" and "heavy" conditions.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the lysates from both conditions using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs at the MS1 level.

Signaling Pathway Illustration

The choice of labeling strategy can be critical when studying specific cellular processes, such as signaling pathways. Metabolic labeling with d10-leucine allows for the quantification of newly synthesized proteins in response to a stimulus, providing insights into the dynamics of pathway activation.

signaling_pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (d10-Leucine Incorporation) Transcription_Factor->Gene_Expression Protein_Synthesis Protein Synthesis (Quantified by MS) Gene_Expression->Protein_Synthesis

Quantifying protein synthesis in a signaling pathway using d10 labeling.

Conclusion: Making an Informed Decision

The selection of an isotopic labeling strategy should be guided by the specific research question, sample type, and available resources.

  • d10 labeling emerges as a highly attractive option for researchers conducting metabolic labeling in cell culture systems, particularly when cost-effectiveness is a major consideration. Its significant mass shift simplifies data analysis, although the potential for a minor chromatographic isotope effect should be acknowledged.

  • Traditional SILAC with ¹³C and ¹⁵N labels remains the gold standard for quantitative accuracy in metabolic labeling due to the excellent co-elution of labeled and unlabeled peptides. However, the higher cost of labeled amino acids can be a limiting factor.

  • TMT and other isobaric tags offer the distinct advantage of high multiplexing capabilities , making them ideal for studies comparing multiple conditions or time points. Their applicability to a wide range of sample types, including clinical tissues, is a significant benefit. However, researchers should be mindful of the potential for ratio compression in complex samples.

By carefully weighing the advantages and limitations of each technique, researchers can confidently select the most appropriate isotopic labeling strategy to generate high-quality, reproducible, and impactful quantitative data in their drug development and life sciences research.

References

A Comparative Guide to Quantitative Proteomics: Evaluating Reproducibility with Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of proteins is paramount for advancing our understanding of biological systems and accelerating therapeutic innovation. This guide provides a comprehensive comparison of leading quantitative proteomics methodologies, with a special focus on the role of stable isotope-labeled synthetic peptides, such as those synthesized using DL-Leucine-N-FMOC-d10, in achieving high-precision absolute quantification.

Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying the protein complement of cells, tissues, and biofluids.[1] Quantitative proteomics, in particular, allows for the measurement of changes in protein abundance across different states, providing critical insights into disease mechanisms, drug targets, and biomarker discovery. The reproducibility of these quantitative measurements is a cornerstone of reliable and translatable research. This guide will delve into the experimental workflows, data outputs, and reproducibility of four major quantitative proteomics strategies: Absolute Quantification using Stable Isotope-Labeled (SIL) Peptides, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Labeling (iTRAQ/TMT), and Label-Free Quantification.

At a Glance: Comparison of Quantitative Proteomics Methods

The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and desired level of precision. The following table summarizes the key characteristics of the methods discussed in this guide.

FeatureAbsolute Quantification (with SIL Peptides)SILAC (Metabolic Labeling)iTRAQ / TMT (Isobaric Labeling)Label-Free Quantification
Quantification Type AbsoluteRelativeRelativeRelative
Labeling Strategy In vitro synthesis of labeled peptide standardIn vivo metabolic labelingIn vitro chemical labeling of peptidesNo labeling
Sample Type Cell lysates, tissues, body fluidsLive, dividing cellsCell lysates, tissues, body fluidsCell lysates, tissues, body fluids
Multiplexing Capacity 1 (per peptide)Up to 3-plex (standard)4-plex to 18-plexN/A (sequential analysis)
Quantification Level MS1 (XIC) or MS2 (SRM/MRM)MS1 (XIC)MS2/MS3 (Reporter Ions)MS1 (XIC) or MS2 (Spectral Counting/DIA)
Typical Reproducibility (CV%) < 15%< 20%10-30%15-50%
Key Advantage High accuracy and absolute quantificationHigh precision due to early sample poolingHigh multiplexing capabilitySimplicity and cost-effectiveness
Key Disadvantage Cost of peptide synthesisLimited to metabolically active cellsProne to ratio compressionLower precision and run-to-run variability

In-Depth Analysis of Quantitative Proteomics Workflows

Absolute Quantification with Stable Isotope-Labeled (SIL) Peptides

The use of FMOC-protected, isotopically labeled amino acids, such as This compound , is central to the synthesis of heavy-labeled peptides. These synthetic peptides serve as ideal internal standards for the absolute quantification of their endogenous, unlabeled ("light") counterparts in a biological sample. This approach, often termed the AQUA (Absolute QUantification of proteins) strategy, is considered a gold standard for its high accuracy and precision.[2][3]

The core principle involves adding a known quantity of the heavy-labeled synthetic peptide to the sample digest.[2] Since the heavy and light peptides are chemically identical, they exhibit the same behavior during liquid chromatography separation and ionization in the mass spectrometer.[4] By comparing the signal intensities of the heavy and light peptide pairs, the absolute amount of the endogenous peptide, and by inference, the protein, can be determined.[3]

cluster_prep Sample & Standard Preparation cluster_analysis Analysis prot_digest Protein Digestion (e.g., with Trypsin) spike_in Spike-in Known Amount of SIL Peptide prot_digest->spike_in peptide_syn Synthesize SIL Peptide (using this compound) peptide_syn->spike_in lcms LC-MS/MS Analysis (SRM/MRM or PRM) spike_in->lcms data_analysis Data Analysis lcms->data_analysis quant Absolute Quantification data_analysis->quant

Caption: Workflow for absolute protein quantification using a SIL peptide.
  • Protein Selection and Peptide Prediction: Identify the target protein(s) for quantification. In silico digestion (e.g., with trypsin) is performed to select one or more unique proteotypic peptides for each protein.

  • SIL Peptide Synthesis: Synthesize the selected peptides incorporating a stable isotope-labeled amino acid, such as this compound. The synthesized peptide is purified by HPLC and its concentration is accurately determined.

  • Sample Preparation: Extract proteins from the biological sample (cells, tissue, etc.) and determine the total protein concentration.

  • Spiking of Internal Standard: Add a precisely known amount of the purified SIL peptide to the protein extract before or after proteolytic digestion.

  • Proteolytic Digestion: Digest the protein sample (if not already done) with a protease like trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). A targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) is typically used to specifically monitor the precursor and fragment ions of both the endogenous (light) and the SIL (heavy) peptides.[3]

  • Data Analysis: Integrate the peak areas from the extracted ion chromatograms (XICs) for both the light and heavy peptides. The ratio of the peak areas, multiplied by the known amount of the spiked-in heavy peptide, yields the absolute quantity of the endogenous peptide in the sample.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled amino acids (e.g., 13C6-Arginine, 13C6,15N2-Lysine), while control cells are grown in media with normal "light" amino acids.[5] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins. A key advantage of SILAC is that samples from different conditions can be combined at the very beginning of the experimental workflow, minimizing sample handling variability and leading to high quantitative precision.[4]

cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis culture_light Culture Condition 1 ('Light' Amino Acids) combine Combine Cell Lysates culture_light->combine culture_heavy Culture Condition 2 ('Heavy' Amino Acids) culture_heavy->combine digest Protein Digestion combine->digest lcms LC-MS/MS Analysis digest->lcms quant Relative Quantification (MS1 Peak Ratios) lcms->quant

Caption: General workflow for a SILAC experiment.
  • Cell Culture and Labeling: Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically lysine (B10760008) and arginine) are replaced with their stable isotope-labeled counterparts. Cells are cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the desired experimental conditions to the cell populations.

  • Sample Pooling and Lysis: Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell number or total protein amount. Lyse the combined cell pellet to extract the proteins.

  • Protein Digestion: Digest the combined protein lysate into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the relative abundance of each peptide pair by comparing the signal intensities of the "light" and "heavy" isotopic peaks in the MS1 spectra.

Isobaric Labeling (iTRAQ/TMT)

Isobaric labeling techniques, such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags), use chemical tags to label peptides in vitro.[6] These tags have the same total mass, making identically labeled peptides from different samples indistinguishable in the initial MS1 scan. However, upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used for quantification. The main advantage of this method is its high multiplexing capability, allowing for the simultaneous comparison of up to 18 samples in a single experiment with TMT.[2]

cluster_prep Sample Preparation cluster_analysis Analysis digest1 Sample 1 Protein Digest label1 Label with Tag 1 digest1->label1 digest2 Sample 2 Protein Digest label2 Label with Tag 2 digest2->label2 digestN Sample N Protein Digest labelN Label with Tag N digestN->labelN combine Combine Labeled Samples label1->combine label2->combine labelN->combine lcms LC-MS/MS Analysis combine->lcms quant Relative Quantification (MS2 Reporter Ions) lcms->quant

Caption: Workflow for isobaric labeling (iTRAQ/TMT).
  • Protein Extraction and Digestion: Extract proteins from each sample individually. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling: Label each peptide digest with a different isobaric tag (e.g., a specific TMT or iTRAQ reagent) according to the manufacturer's protocol.

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional): To reduce sample complexity, the combined peptide mixture can be fractionated using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS.

  • Data Analysis: Identify peptides from the MS/MS fragmentation patterns. Quantify the relative abundance of each peptide across the different samples by comparing the intensities of the reporter ions in the MS2 (or MS3) spectra.

Label-Free Quantification

Label-free quantification is the simplest and most direct approach, as it does not require any isotopic labeling.[7] Relative protein abundance is determined by comparing either the signal intensities of peptide peaks (from MS1 spectra) or the number of MS/MS spectra acquired for a given protein (spectral counting) across different LC-MS/MS runs.[1] While cost-effective, this method is more susceptible to run-to-run variation and generally exhibits lower precision compared to labeling methods.[7] Data-independent acquisition (DIA) is a modern label-free approach that offers improved reproducibility over traditional data-dependent acquisition (DDA).[8]

cluster_prep Sample Preparation cluster_analysis Analysis digest1 Sample 1 Protein Digest lcms1 LC-MS/MS Run 1 digest1->lcms1 digest2 Sample 2 Protein Digest lcms2 LC-MS/MS Run 2 digest2->lcms2 digestN Sample N Protein Digest lcmsN LC-MS/MS Run N digestN->lcmsN align Align Runs and Compare Intensities lcms1->align lcms2->align lcmsN->align quant Relative Quantification align->quant

Caption: Workflow for a label-free quantification experiment.
  • Protein Extraction and Digestion: Extract proteins and digest them into peptides for each sample individually.

  • LC-MS/MS Analysis: Analyze each peptide sample in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance across all runs.

  • Data Analysis: Use specialized software to perform chromatographic alignment of the different runs. Extract the ion chromatograms (XICs) for identified peptides and integrate the peak areas.

  • Normalization: Normalize the peak areas across runs to correct for variations in sample loading and instrument performance.

  • Relative Quantification: Compare the normalized peak areas for each peptide across the different samples to determine relative protein abundance.

Conclusion

The selection of a quantitative proteomics strategy is a critical decision that impacts the accuracy, precision, and reproducibility of experimental outcomes. For absolute quantification, which is essential for applications like biomarker validation and determining protein stoichiometry, the use of stable isotope-labeled synthetic peptides, synthesized with reagents like This compound , provides a robust and highly accurate solution.[2][3] For relative quantification in cell culture models, SILAC offers excellent precision due to its in vivo labeling and early sample pooling.[4] Isobaric tagging methods like iTRAQ and TMT are powerful for comparative studies requiring high sample throughput.[6] Label-free methods, particularly with DIA, offer a simple and cost-effective approach, though they often require more replicates to achieve statistical confidence.[7][8] By understanding the principles, workflows, and performance characteristics of each method, researchers can better design their experiments to generate high-quality, reproducible data that will drive scientific discovery.

References

A Researcher's Guide to Stable Isotope-Labeled Leucine: A Comparative Analysis of DL-Leucine-N-FMOC-d10 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of peptides and proteins is paramount. Stable isotope-labeled amino acids are indispensable tools in this endeavor, serving as internal standards in mass spectrometry-based proteomics and as tracers in metabolic studies. Among these, DL-Leucine-N-FMOC-d10, a deuterium-labeled and Fmoc-protected version of leucine (B10760876), is a commonly utilized reagent. This guide provides a comprehensive comparison of this compound with its main alternatives, focusing on performance in quantitative proteomics, supported by experimental data and detailed protocols.

Performance Comparison of Isotope-Labeled Leucine Analogs

The choice of isotopic label can significantly impact the accuracy and precision of quantitative experiments. The primary alternatives to deuterium (B1214612) (d10) labeling are labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). Below is a comparison of these labeling strategies for leucine used in quantitative proteomics.

Key Performance Parameters
ParameterThis compound (Deuterated)¹³C- or ¹⁵N-Labeled FMOC-LeucineRationale & Key Findings
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.Typically co-elutes perfectly with the unlabeled analyte.[2]The C-D bond is slightly less polar than the C-H bond, which can lead to chromatographic separation. Perfect co-elution, as seen with ¹³C/¹⁵N labels, provides more accurate compensation for matrix effects.[1][2]
Accuracy & Precision (CV%) Can be susceptible to inaccuracies due to chromatographic shifts and potential for deuterium-hydrogen exchange.Generally provides higher accuracy and lower coefficient of variation (CV%). Studies in lipidomics have shown a significant reduction in CV% when using ¹³C-labeled standards compared to deuterated ones.[3]The closer physicochemical properties of ¹³C/¹⁵N-labeled standards to the native analyte result in more reliable and reproducible quantification.[2]
Isotopic Stability Deuterium on certain positions can be susceptible to back-exchange with hydrogen from the solvent, although the C-D bonds in d10-leucine are generally stable.¹³C and ¹⁵N isotopes are highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2]The high stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the analytical workflow.
Mass Defect The mass difference between D and H can sometimes lead to overlapping isotopic envelopes in high-resolution mass spectrometry.The larger mass difference per atom for ¹³C and ¹⁵N provides a clearer separation of isotopic peaks.Clearer separation of labeled and unlabeled peptide signals simplifies data analysis and can improve quantification accuracy.
Cost Generally more cost-effective to synthesize.Typically more expensive due to the higher cost of ¹³C- and ¹⁵N-labeled starting materials.The choice may depend on budgetary constraints, but the potential for higher quality data with ¹³C/¹⁵N labels should be considered.

Experimental Protocols

The following protocols provide a detailed methodology for the use of isotope-labeled FMOC-Leucine in a typical quantitative proteomics workflow involving peptide synthesis and mass spectrometry analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a deuterated leucine residue, which can serve as a heavy internal standard.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt) or suitable alternative

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[4][5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound) (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.[6]

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[7]

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.[7]

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Note on using this compound: Standard Fmoc-SPPS protocols are generally applicable for incorporating deuterated amino acids. No significant adjustments to coupling times or deprotection steps are typically reported. However, it is always good practice to monitor coupling efficiency, especially for novel sequences.

Protocol 2: Sample Preparation for Quantitative Proteomics using a Heavy-Labeled Leucine Peptide Standard

This protocol describes the use of the synthesized heavy peptide as an internal standard for the quantification of an endogenous target peptide in a complex biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized heavy peptide standard containing d10-Leucine

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Protein Extraction and Quantification: Lyse the biological sample and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Spiking of Internal Standard: Add a known amount of the heavy-labeled leucine peptide standard to each protein sample. The amount should be optimized to be within the linear range of the mass spectrometer and comparable to the expected concentration of the endogenous peptide.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds in the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to stop the enzymatic reaction.

    • Desalt and concentrate the peptides using SPE C18 cartridges. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted MS method to monitor the specific precursor-to-fragment ion transitions for both the endogenous (light) and the isotope-labeled (heavy) peptide.

  • Data Analysis:

    • Integrate the peak areas for the light and heavy peptide transitions.

    • Calculate the peak area ratio (light/heavy).

    • Quantify the amount of the endogenous peptide in the sample by comparing the peak area ratio to a calibration curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

Mandatory Visualizations

Leucine-Induced mTORC1 Signaling Pathway

Leucine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. The activation is mediated by the Rag GTPases.[8][9]

mTORC1_Signaling Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates RagD_GTP RagD-GTP LRS->RagD_GTP promotes GTP hydrolysis (GAP) Sestrin2 Sestrin2 RagB_GTP RagB-GTP Sestrin2->RagB_GTP promotes GTP hydrolysis (GAP) RagD_GDP RagD-GDP RagD_GTP->RagD_GDP RagB_GDP RagB-GDP RagD_GDP->RagB_GDP allows RagB_GDP->RagB_GTP GTP loading (GEF activity) RagB_GTP->RagB_GDP mTORC1_inactive mTORC1 (inactive) RagB_GTP->mTORC1_inactive recruits and activates mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream phosphorylates Growth Cell Growth & Proliferation Downstream->Growth promotes

Caption: Leucine-induced activation of the mTORC1 signaling pathway via Rag GTPases.

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates the general workflow for a quantitative proteomics experiment using a stable isotope-labeled peptide standard.

Proteomics_Workflow Sample Biological Sample (e.g., Cell Lysate) Spike Spike-in Standard Sample->Spike Standard Heavy Peptide Standard (d10-Leucine) Standard->Spike Digestion Protein Digestion (Trypsin) Spike->Digestion Cleanup Sample Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Quant Quantification of Endogenous Peptide Data->Quant

References

A Comparative Guide to Quantitative Amino Acid Analysis: Benchmarking DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative methods for amino acid analysis, with a specific focus on the performance of DL-Leucine-N-FMOC-d10 as a stable isotope-labeled (SIL) internal standard in liquid chromatography-mass spectrometry (LC-MS). The following sections detail the experimental protocols for various methods, present comparative performance data, and illustrate the workflows through diagrams to aid in the selection of the most appropriate technique for your research and development needs.

Introduction to Quantitative Amino Acid Analysis

Accurate and precise quantification of amino acids is crucial in various fields, including proteomics, metabolomics, drug discovery, and clinical diagnostics. The choice of analytical method depends on factors such as the required sensitivity, selectivity, throughput, and the complexity of the sample matrix. Methods range from traditional chromatographic techniques to advanced mass spectrometry-based approaches. A key element in achieving high-quality quantitative data with mass spectrometry is the use of an appropriate internal standard to correct for variability during sample preparation and analysis. This compound is a deuterated analog of FMOC-protected leucine (B10760876), designed to serve as an ideal internal standard for the quantification of leucine and other amino acids in LC-MS-based workflows.

Overview of Quantitative Methods

Several methods are commonly employed for the quantitative analysis of amino acids. This guide will focus on the comparison of the following techniques:

  • LC-MS/MS with Stable Isotope-Labeled (SIL) Internal Standards: This is a powerful and widely adopted technique that offers high sensitivity and selectivity. The use of a SIL internal standard, such as this compound, which has nearly identical physicochemical properties to the analyte but a different mass, allows for highly accurate and precise quantification by correcting for matrix effects, ionization suppression, and variations in sample preparation and injection volume.

  • Ion-Exchange Chromatography (IEC) with Post-Column Ninhydrin (B49086) Derivatization: This is a classic and robust method often considered the "gold standard" for its reliability. It separates amino acids based on their charge and involves a post-column reaction with ninhydrin to produce a colored compound that is detected by a UV-Vis spectrophotometer. While reliable, this method can be time-consuming.

  • High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization: This method involves derivatizing amino acids with a fluorescent or UV-absorbing tag before chromatographic separation. Common derivatizing agents include ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines. This approach enhances sensitivity and allows for detection using standard HPLC detectors.

  • Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Underivatized Amino Acids: Advances in UHPLC and high-resolution mass spectrometry (HRMS) have enabled the direct analysis of underivatized amino acids. This "dilute-and-shoot" approach simplifies sample preparation but requires sophisticated instrumentation to achieve the necessary sensitivity and to resolve isobaric interferences.

Comparative Performance Data

The following tables summarize the key performance characteristics of the different quantitative methods for amino acid analysis. The data presented is a synthesis of findings from various research articles and application notes.

Method Principle Throughput Sensitivity Precision (%RSD) Accuracy (%Recovery) Strengths Limitations
LC-MS/MS with this compound Isotope Dilution Mass SpectrometryHighHigh (fmol to pmol)<15%85-115%High specificity and accuracy, corrects for matrix effectsRequires expensive equipment and expertise
IEC with Ninhydrin Ion-Exchange Chromatography, ColorimetryLowModerate (nmol)<10%90-110%Robust and reproducible, well-establishedLong run times, potential for interferences
HPLC with OPA/FMOC Derivatization Reversed-Phase Chromatography, Fluorescence/UVMedium to HighHigh (pmol)<15%80-120%Good sensitivity, compatible with standard HPLCDerivatization can introduce variability
UHPLC-MS (Underivatized) Reversed-Phase/HILIC, Mass SpectrometryVery HighHigh (fmol to pmol)<20%80-120%Minimal sample preparation, very fastRequires high-resolution MS, matrix effects can be an issue

Note: The performance characteristics are typical values and can vary depending on the specific application, instrumentation, and laboratory.

Experimental Protocols and Workflows

Detailed experimental protocols and workflows for each of the compared methods are provided below.

LC-MS/MS with this compound Internal Standard

This method is ideal for accurate and precise quantification of amino acids in complex biological matrices.

Experimental Protocol:

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids.

    • For biological fluids (e.g., plasma, urine), perform protein precipitation (e.g., with sulfosalicylic acid or a cold organic solvent like methanol (B129727) or acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Internal Standard Spiking:

    • Add a known concentration of this compound solution to the supernatant or hydrolyzed sample.

  • Derivatization (Optional but common for improved chromatography):

    • If not already derivatized, react the sample with a derivatizing agent such as FMOC-Cl to improve chromatographic retention and separation.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reversed-phase HPLC or UHPLC column.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with an additive like formic acid.

    • Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native amino acid and the d10-labeled internal standard.

  • Quantification:

    • Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Workflow Diagram:

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Proteins Precipitation Protein Precipitation Sample->Precipitation Biofluids Spike Spike with This compound Hydrolysis->Spike Precipitation->Spike LC_Separation LC Separation Spike->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Concentration Result Quantification->Result IEC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepared Sample IEC_Column Ion-Exchange Column Sample->IEC_Column Ninhydrin_Reaction Post-Column Ninhydrin Reaction IEC_Column->Ninhydrin_Reaction UV_Detection UV-Vis Detection Ninhydrin_Reaction->UV_Detection Quantification Quantification (Peak Area) UV_Detection->Quantification Result Concentration Result Quantification->Result HPLC_Deriv_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Prepared Sample Derivatization Pre-Column Derivatization (OPA/FMOC) Sample->Derivatization HPLC_Separation Reversed-Phase HPLC Separation Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence/UV Detection HPLC_Separation->Fluorescence_Detection Quantification Quantification (Peak Area) Fluorescence_Detection->Quantification Result Concentration Result Quantification->Result

Assessing the Biological Impact of DL-Leucine-N-FMOC-d10 Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of stable isotope-labeled amino acids has become a cornerstone of modern proteomics and metabolic research, enabling precise quantification of protein expression, turnover, and flux through metabolic pathways. Among these, DL-Leucine-N-FMOC-d10, a deuterated variant of the essential amino acid leucine (B10760876), offers a robust tool for metabolic labeling. This guide provides a comprehensive comparison of the biological impact of incorporating this compound against other common isotopic labeling methods, supported by experimental data and detailed protocols.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopic label can influence cellular physiology. While stable isotopes are generally considered less disruptive than radioactive isotopes, the potential for biological effects due to mass differences and altered bond strengths exists. The primary concern for researchers is whether the isotopic label itself introduces artifacts that could confound experimental results.

Studies have shown that for many common cell lines, the incorporation of deuterated leucine, such as in the form of this compound, has a minimal impact on cell biology. Research utilizing deuterated leucine (Leu-d3) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has found that the growth, morphology, and differentiation capacity of mammalian cell lines are not significantly different from cells grown in normal media[1][2]. This suggests that the cellular machinery for protein synthesis and metabolism can effectively utilize this heavier isotope without overt signs of toxicity or stress.

However, the specific biological impact can be cell-type dependent and may be influenced by the extent of deuteration. While comprehensive head-to-head comparisons of this compound with all other labeling strategies are limited in published literature, the general consensus supports its use as a reliable and biologically compatible tracer.

Table 1: Comparison of Common Isotopic Labeling Strategies for Leucine

FeatureThis compound (Deuterium)L-Leucine-13C6 (Carbon-13)L-Leucine-15N1 (Nitrogen-15)Unlabeled L-Leucine
Mass Shift +10 Da+6 Da+1 Da0 Da
Reported Biological Impact Generally minimal; cell growth and morphology largely unaffected in common cell lines[1][2].Generally considered biologically inert with minimal impact on cell physiology.Considered biologically inert with minimal impact.Native, no impact.
Potential for Metabolic Scrambling Minimal, as deuterium (B1214612) is stably incorporated into the carbon skeleton.Minimal, as carbon forms the backbone of the amino acid.Can be subject to transamination reactions, potentially leading to label distribution to other amino acids.Not applicable.
Cost Generally moderate to high.High.Moderate.Low.
Common Applications SILAC-based quantitative proteomics, metabolic tracing, biomolecular NMR[3].SILAC, metabolic flux analysis.Metabolic flux analysis, protein turnover studies.Control experiments.

Experimental Protocols

Key Experiment: Assessing Cell Viability and Growth Rate upon this compound Incorporation

Objective: To determine if the incorporation of this compound affects cell proliferation and viability compared to unlabeled leucine.

Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293, HeLa) in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • SILAC Media Preparation: Prepare two types of DMEM:

    • "Light" Medium: Standard DMEM containing unlabeled L-leucine.

    • "Heavy" Medium: DMEM specifically lacking L-leucine, supplemented with this compound at the same concentration as standard DMEM. The FMOC protecting group must be removed prior to use in cell culture media.

  • Cell Seeding: Seed cells at a density of 1 x 10^5 cells/mL in both "light" and "heavy" media in parallel cultures.

  • Cell Growth Monitoring: At 24, 48, 72, and 96 hours post-seeding, harvest cells from each condition.

  • Cell Counting and Viability Assay:

    • Count the total number of cells using a hemocytometer or an automated cell counter.

    • Assess cell viability using a Trypan Blue exclusion assay or a more quantitative method like an MTT or Annexin V assay.

  • Data Analysis: Plot cell number versus time to determine the population doubling time for each condition. Compare the percentage of viable cells between the "light" and "heavy" conditions at each time point.

Key Experiment: Quantification of Protein Synthesis Rates using SILAC

Objective: To compare the rate of new protein synthesis in cells grown in the presence of this compound versus unlabeled leucine.

Methodology:

  • SILAC Labeling: Grow two populations of cells for at least five to six cell doublings in "light" and "heavy" media, respectively, to ensure complete incorporation of the labeled or unlabeled leucine[1][4].

  • Pulse Labeling: For a more dynamic measurement, a pulse-chase experiment can be performed. Culture cells in "light" medium and then switch to "heavy" medium for a defined period (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Extraction: Harvest the cells, combine the "light" and "heavy" populations in a 1:1 ratio based on cell number or protein concentration, and lyse the cells to extract total protein.

  • Protein Digestion: Digest the protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the "light" and "heavy" forms of each leucine-containing peptide.

    • The ratio of the heavy to light peptide peak intensities reflects the relative amount of newly synthesized protein.

    • For pulse-chase experiments, the rate of incorporation of the "heavy" label over time provides a measure of the protein synthesis rate.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis light Control Cells (Unlabeled Leucine) mix Mix Cell Populations (1:1) light->mix heavy Experimental Cells (this compound) heavy->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Tryptic Digestion lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of Heavy/Light Ratios) lcms->data

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Leucine plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The incorporation of labeled leucine isotopes can be used to trace the flux of this amino acid and its impact on downstream signaling events.

mtor_pathway Leucine Leucine (including this compound) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified Leucine-mTOR signaling pathway.

References

A Guide to Inter-Laboratory Comparison of Amino Acid Analysis Using DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and achieving consistent results in amino acid analysis across different laboratories when utilizing DL-Leucine-N-FMOC-d10 as an internal standard. While direct inter-laboratory comparison studies for this specific molecule are not publicly available, this document outlines best practices, expected performance characteristics, and detailed experimental protocols to facilitate accurate and reproducible quantification.

The selection of an appropriate internal standard is critical for correcting variations in sample processing and analytical measurements.[1] Isotope-labeled compounds, such as this compound, are considered the gold standard for mass spectrometry-based quantification due to their similar chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of analytical measurements.[1] For amino acid analysis using HPLC with pre-column derivatization (e.g., with FMOC), several options are available. The following table compares the expected performance of this compound with other commonly used internal standards.

Internal StandardTypeExpected AccuracyExpected Precision (CV%)Key Considerations
This compound Isotope-Labeled AnalogHigh< 5%Co-elutes with the analyte, providing the most accurate correction for matrix effects and sample loss during preparation.
Norvaline/Sarcosine Structural AnalogModerate to High5-15%Commonly used for OPA/FMOC derivatization methods.[2] May not perfectly mimic the behavior of all amino acids, potentially leading to slight inaccuracies.
Other Isotope-Labeled Amino Acids Isotope-Labeled AnalogsHigh< 5%The best choice for their corresponding amino acids.[2] A mix of several labeled amino acids can be used for broader panels.

Experimental Protocols

To ensure consistency across laboratories, a well-defined and standardized experimental protocol is essential. The following outlines a typical workflow for the quantification of amino acids using FMOC derivatization and LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • Matrix: Human Plasma

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (in a compatible solvent like 0.1% formic acid in acetonitrile).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reagents:

  • Procedure:

    • Reconstitute the dried extract in 100 µL of borate buffer.

    • Add 100 µL of FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Stop the reaction by adding 200 µL of heptane and vortexing for 1 minute.

    • Discard the upper heptane layer.

    • The aqueous layer containing the FMOC-derivatized amino acids is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each FMOC-amino acid and for this compound.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of isotopic dilution, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Borate Buffer) Evaporation->Reconstitution Add_FMOC Add FMOC-Cl Reconstitution->Add_FMOC Reaction Reaction Add_FMOC->Reaction Quench Quench with Heptane Reaction->Quench LC_Separation LC Separation Quench->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for amino acid analysis.

G Principle of Isotopic Dilution cluster_analyte Analyte (Leucine) cluster_is Internal Standard (this compound) Analyte_Initial Initial Amount (Unknown) Analyte_Loss Sample Prep Loss Analyte_Initial->Analyte_Loss Analyte_Final Amount Measured Analyte_Loss->Analyte_Final IS_Loss Sample Prep Loss Calculation Ratio (Analyte/IS) is Constant Analyte_Final->Calculation IS_Initial Initial Amount (Known) IS_Initial->IS_Loss IS_Final Amount Measured IS_Loss->IS_Final IS_Final->Calculation Quantification Accurate Quantification Calculation->Quantification

Caption: Principle of isotopic dilution for accurate quantification.

References

Safety Operating Guide

Prudent Disposal of DL-Leucine-N-FMOC-d10 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like DL-Leucine-N-FMOC-d10 is critical. This document provides a step-by-step guide to its proper disposal, grounded in established safety procedures for similar chemical substances.

Core Disposal Guidance

Step-by-Step Disposal Protocol

  • Consult Institutional and Local Guidelines: Before initiating any disposal procedure, the primary step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that are compliant with local and national regulations.

  • Waste Classification: this compound should be treated as a chemical waste product. Do not dispose of this compound down the drain or in regular solid waste streams.

  • Segregation and Collection:

    • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated and clearly labeled hazardous waste container. The container should be appropriate for solid chemical waste, typically a robust, sealable drum or container.

    • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used and is properly labeled with the full chemical name of all contents.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazards associated with the compound (based on available data for similar compounds, this may include potential skin or eye irritation)[1].

    • The date of accumulation.

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area until they are collected by a licensed hazardous waste disposal contractor.

Physical and Chemical Properties Overview

The following table summarizes the known physical and chemical properties of closely related compounds, which can serve as a reference for handling this compound.

PropertyValueSource
Appearance White Powder/Solid[2]
Odor Odorless[2]
Molecular Weight Approximately 363.47 g/mol [3]
Storage Temperature Refrigerated (+2°C to +8°C), desiccated, and protected from light[3]

Operational Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision-making and action steps required to ensure safety and compliance.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs classify_waste Classify as Chemical Waste consult_ehs->classify_waste is_solid Is the waste solid or liquid? classify_waste->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid Liquid label_container Ensure Accurate and Complete Labeling collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste disposal_pickup Arrange for Pickup by Licensed Disposal Contractor store_waste->disposal_pickup

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling DL-Leucine-N-FMOC-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like DL-Leucine-N-FMOC-d10 is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans tailored for the laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation of dust.
Operational Plan: Safe Handling and Storage

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry place, refrigerated at 2-8°C.[1][2]

  • Keep the container tightly sealed and protected from light and moisture to prevent degradation and hydrogen-deuterium exchange.[1][2][3]

Handling/Experimental Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace in a well-ventilated area or a chemical fume hood.

  • Weighing: When weighing the compound, which is typically a powder, do so carefully to minimize the generation of dust.[4]

  • Dissolving: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Use anhydrous, deuterated solvents when preparing solutions for experiments where maintaining the deuterium (B1214612) label is critical.[3]

  • Reaction: During the reaction, maintain it within a contained and controlled environment (e.g., a fume hood).

  • Post-Handling: After handling, thoroughly wash your hands. Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat this compound and any contaminated materials as hazardous chemical waste.[5]

  • Waste Segregation: Do not mix this waste with other waste streams.[6] Collect halogenated and non-halogenated solvent wastes separately.[6]

  • Containerization:

    • Collect waste in a clearly labeled, sealed, and appropriate container.[5][6] The original container can be used if it is in good condition.[5]

    • The label should include "Hazardous Waste" and the full chemical name.[5]

  • Disposal Route:

    • Do not dispose of the compound down the drain or in regular trash.[5]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]

First Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8][9] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound Carefully prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_react Perform Experiment handling_dissolve->handling_react cleanup_decontaminate Decontaminate Glassware & Workspace handling_react->cleanup_decontaminate storage_conditions Store at 2-8°C, Desiccated, Protected from Light handling_react->storage_conditions Store Unused Reagent cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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